molecular formula C9H13NO B098688 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 18870-74-1

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B098688
CAS No.: 18870-74-1
M. Wt: 151.21 g/mol
InChI Key: NWDZDFOKSUDVJV-UHFFFAOYSA-N
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Description

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDZDFOKSUDVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390018
Record name 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18870-74-1
Record name 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS 18870-74-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-74-1)

This document provides a comprehensive technical overview of this compound (CAS No. 18870-74-1), tailored for researchers, scientists, and professionals in drug development. It covers key physicochemical properties, plausible synthetic routes, safety information, and the compound's potential role as a building block in medicinal chemistry.

Core Properties and Data

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic motif present in a wide array of biologically active molecules, including natural products, pharmaceuticals, and functional materials.[1] The presence of an aldehyde (formyl) group at the 3-position, along with N-ethyl and C2,C5-dimethyl substitution, makes this compound a versatile intermediate for further chemical modification.

Physicochemical Properties

The key identifying and physical properties of the compound are summarized below.

PropertyValueSource
CAS Number 18870-74-1[2][3]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2][3]
IUPAC Name This compound[3]
Physical Form Powder[3]
Predicted Boiling Point 257.4 °C[4]
Purity (Typical) ≥95%[3]
Storage Temperature 4 °C[3]
InChI Key NWDZDFOKSUDVJV-UHFFFAOYSA-N[3]
Spectroscopic Data
  • ¹H NMR: A characteristic singlet for the aldehyde proton (CHO) around δ 9.4-9.7 ppm, signals for the pyrrole ring proton, and peaks corresponding to the ethyl and methyl substituents.[5]

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon around δ 185-186 ppm.[5]

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1660-1680 cm⁻¹.[5]

Experimental Protocols and Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, its structure suggests a synthesis based on established methods for pyrrole chemistry. A plausible route involves the formylation of a pre-formed pyrrole ring.

General Synthetic Approach: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic rings, such as pyrroles.[6] The synthesis would likely proceed in two main stages:

  • Synthesis of the Pyrrole Core: Formation of the 1-ethyl-2,5-dimethyl-1H-pyrrole precursor. This can be achieved via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) with a primary amine (ethylamine).[7][8]

  • Formylation: Introduction of the aldehyde group at the C3 position using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide).[6]

The general workflow for this synthetic strategy is outlined below.

G cluster_0 Stage 1: Pyrrole Core Synthesis (Paal-Knorr) cluster_1 Stage 2: Formylation (Vilsmeier-Haack) A Hexane-2,5-dione C Condensation Reaction A->C B Ethylamine B->C D 1-Ethyl-2,5-dimethyl-1H-pyrrole C->D G Electrophilic Substitution D->G E Phosphorus Oxychloride (POCl₃) + Dimethylformamide (DMF) F Vilsmeier Reagent E->F F->G I Aqueous Workup G->I H This compound I->H

Caption: Generalized workflow for the synthesis of the target compound.

Role in Research and Drug Development

Pyrrole derivatives are cornerstone scaffolds in medicinal chemistry, valued for their presence in numerous FDA-approved drugs and their versatile biological activities, which include anti-inflammatory, anti-cancer, and antibacterial properties.[1]

This compound serves as a valuable chemical building block. The aldehyde functional group is highly reactive and can be readily transformed into a variety of other functionalities, such as:

  • Oximes and Hydrazones: By reaction with hydroxylamines or hydrazines.[8]

  • Carboxylic Acids: Through oxidation.

  • Alcohols: Via reduction.

  • Imines (Schiff bases): By condensation with primary amines, enabling the coupling of diverse molecular fragments.

This chemical versatility allows for its use in combinatorial chemistry and lead optimization campaigns to generate libraries of novel compounds for biological screening.

G A This compound (Building Block) B Chemical Modification (e.g., Reductive Amination, Wittig Reaction, Condensation) A->B Versatile Aldehyde Group C Library of Novel Pyrrole Derivatives B->C D High-Throughput Biological Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Logical workflow for the use of the title compound in drug discovery.

Safety and Handling

Proper safety precautions must be observed when handling this compound. The available safety data indicates it is harmful if swallowed and requires careful handling to avoid exposure.

GHS Hazard Information
CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.

Source:[3]

Handling and Storage Recommendations
  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Storage: Store in a well-ventilated, cool, and dry place.[9][10] Keep the container tightly closed.[9] Store locked up.[10]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[9]

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 18870-74-1), a substituted pyrrole of interest in organic synthesis and medicinal chemistry. Due to a scarcity of publicly available experimental data, this document presents a combination of established identification information and computationally predicted physicochemical properties. Furthermore, a plausible and detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction is provided, alongside standard characterization methodologies. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound.

Introduction

This compound belongs to the pyrrole class of heterocyclic compounds, which are integral to many biologically active molecules and natural products. The pyrrole ring is a key structural motif in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of this compound, featuring an ethyl group on the nitrogen and methyl and carbaldehyde groups on the pyrrole ring, suggests its potential as a versatile building block for the synthesis of more complex molecular architectures. The aldehyde functional group, in particular, serves as a reactive handle for a variety of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
CAS Number 18870-74-1[1]
Predicted Boiling Point 245.6 ± 20.0 °C at 760 mmHgComputational
Predicted Flash Point 102.3 ± 21.8 °CComputational
Predicted Density 1.015 ± 0.06 g/cm³Computational
Predicted pKa -1.23 ± 0.20 (most basic)Computational
Predicted LogP 1.96Computational
Predicted Water Solubility 2.38 g/LComputational

Synthetic Protocol

A highly plausible and widely used method for the synthesis of pyrrole-3-carbaldehydes is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a substituted pyrrole.

Proposed Synthesis of this compound

The synthesis involves the formylation of the precursor, 1-Ethyl-2,5-dimethyl-1H-pyrrole.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products A 1-Ethyl-2,5-dimethyl-1H-pyrrole E Electrophilic Aromatic Substitution (Formylation) A->E B Phosphorus oxychloride (POCl₃) D Formation of Vilsmeier Reagent (in situ) B->D C N,N-Dimethylformamide (DMF) C->D D->E F Hydrolysis E->F G This compound F->G

Proposed synthesis of this compound.
Detailed Experimental Procedure

Materials:

  • 1-Ethyl-2,5-dimethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-Ethyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Extraction: Carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the effervescence ceases and the pH is basic. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Characterization Protocols

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve a sample (5-10 mg) in deuterated chloroform (CDCl₃). The spectrum is expected to show signals corresponding to the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), two singlets for the two methyl groups on the pyrrole ring, a singlet for the pyrrole proton, and a singlet for the aldehyde proton.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the characteristic signal for the aldehyde carbonyl carbon in the downfield region.

Infrared (IR) Spectroscopy

An IR spectrum of the compound (as a thin film or in a KBr pellet) should exhibit a strong absorption band for the aldehyde C=O stretch, typically in the range of 1660-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the alkyl and aromatic moieties.

Mass Spectrometry (MS)

Mass spectral analysis, for instance, using electrospray ionization (ESI) or electron ionization (EI), should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (151.21 g/mol ).

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. Pyrrole derivatives, in general, are known to possess a wide range of biological activities, and this compound could be a subject for future biological screening and investigation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis A Synthesized Compound B Purification (Column Chromatography) A->B C Pure Compound B->C D NMR Spectroscopy (¹H, ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Structural Confirmation D->G E->G F->G H Purity Assessment G->H

Workflow for the synthesis and characterization of the title compound.

Conclusion

This compound is a compound with potential utility in synthetic and medicinal chemistry. While experimental data on its physicochemical properties are limited, this guide provides a solid foundation for researchers through predicted data and established synthetic and analytical protocols. The methodologies outlined herein are intended to facilitate the synthesis, purification, and characterization of this compound, thereby enabling its further exploration in various research and development endeavors.

References

An In-Depth Technical Guide to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative of interest to researchers and professionals in drug development and organic synthesis.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized in the table below, providing a concise reference for key quantitative data.

PropertyValueReference
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [1]
CAS Number 18870-74-1[1][2][3]
IUPAC Name 1-Ethyl-2,5-dimethylpyrrole-3-carbaldehyde[2]

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical behavior and potential interactions in biological systems.

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 1-Ethyl-2,5-dimethyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium acetate or other suitable base for workup

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring under an inert atmosphere. The reaction is exothermic, and the temperature should be maintained below 10°C. After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent, a chloroiminium salt.

  • Formylation Reaction: The starting material, 1-Ethyl-2,5-dimethyl-1H-pyrrole, is dissolved in an anhydrous solvent such as dichloromethane (DCM). This solution is then added dropwise to the freshly prepared Vilsmeier reagent at 0°C. The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion of the reaction, the mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This is done to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic reaction mixture. The resulting mixture is stirred until the ice has completely melted. The aqueous layer is then extracted several times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Logical Workflow for Vilsmeier-Haack Synthesis

vilsmeier_haack_workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃) formylation Formylation of 1-Ethyl-2,5-dimethyl-1H-pyrrole reagent_prep->formylation hydrolysis Hydrolysis of Iminium Salt Intermediate formylation->hydrolysis extraction Product Extraction hydrolysis->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product

References

Spectroscopic and Structural Elucidation of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-74-1). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectral data based on established principles of spectroscopy and computational models. These predictions serve as a valuable reference for the identification and characterization of this compound. Furthermore, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring experimental data.

The molecular formula of this compound is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on established spectroscopic principles and are intended to be a guide for the analysis of experimentally obtained data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.7 - 9.9Singlet1HAldehyde proton (-CHO)
~6.5 - 6.7Singlet1HPyrrole ring proton (C4-H)
~3.9 - 4.1Quartet2HEthyl group (-CH₂-CH₃)
~2.4 - 2.6Singlet3HMethyl group at C5
~2.2 - 2.4Singlet3HMethyl group at C2
~1.3 - 1.5Triplet3HEthyl group (-CH₂-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~185 - 190Aldehyde carbonyl carbon (-CHO)
~140 - 145Pyrrole ring carbon (C5)
~135 - 140Pyrrole ring carbon (C2)
~125 - 130Pyrrole ring carbon (C3)
~115 - 120Pyrrole ring carbon (C4)
~40 - 45Ethyl group (-CH₂-CH₃)
~15 - 20Ethyl group (-CH₂-CH₃)
~12 - 17Methyl group at C5
~10 - 15Methyl group at C2

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2970 - 2930Medium-StrongC-H stretch (aliphatic)
~2820, ~2720MediumC-H stretch (aldehyde)
~1660 - 1680StrongC=O stretch (conjugated aldehyde)
~1550 - 1580Medium-StrongC=C stretch (pyrrole ring)
~1450 - 1480MediumC-H bend (aliphatic)
~1370 - 1400MediumC-N stretch (pyrrole ring)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
151Molecular ion [M]⁺
136[M - CH₃]⁺
122[M - C₂H₅]⁺ or [M - CHO]⁺
108Fragmentation of the pyrrole ring
94Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The solution should be homogeneous.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the expected chemical shift range.

    • Number of Scans: 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: A spectral width of approximately 200-220 ppm is set.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

    • KBr Pellet (for solids): A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for volatile compounds.

    • The molecules are ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition (Electrospray Ionization - ESI for High-Resolution Mass Spectrometry - HRMS):

    • The sample solution is introduced into the ESI source via a syringe pump or liquid chromatograph (LC-MS).

    • A high voltage is applied to the liquid to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

    • The ions are analyzed by a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Processing: The mass-to-charge ratios (m/z) of the detected ions are plotted against their relative intensities to generate the mass spectrum. For HRMS data, the measured mass is compared to the calculated exact mass to determine the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Compound Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (EI, ESI-HRMS) purification->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

References

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. This document outlines the two-step synthesis, involving a Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation, and provides detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved in a two-step process:

  • Step 1: Paal-Knorr Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole. This initial step involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with a primary amine, ethylamine. The reaction is typically acid-catalyzed and proceeds to form the N-substituted pyrrole ring.

  • Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-2,5-dimethyl-1H-pyrrole. The synthesized pyrrole is then formylated using a Vilsmeier reagent, which is prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic aromatic substitution introduces a carbaldehyde group at the 3-position of the pyrrole ring.

Data Presentation

The following tables summarize the key quantitative and physical data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Melting Point (°C)
2,5-HexanedioneC₆H₁₀O₂114.14Colorless liquid191-194-9
Ethylamine (70% in H₂O)C₂H₇N45.08Colorless liquid16.6-81
1-Ethyl-2,5-dimethyl-1H-pyrroleC₈H₁₃N123.20Liquid~160-170 (est.)N/A
This compound C₉H₁₃NO 151.21 Solid/Oil N/A N/A

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolventCatalystTemperature (°C)Time (h)Typical Yield (%)
Paal-Knorr Synthesis2,5-Hexanedione, EthylamineEthanolAcetic Acid800.5 - 1~90
Vilsmeier-Haack Formylation1-Ethyl-2,5-dimethyl-1H-pyrrole, POCl₃, DMFDMFN/A0 to RT6.5~75-85

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole (Paal-Knorr Synthesis)

This protocol is adapted from established Paal-Knorr synthesis procedures. A microwave-assisted method is also presented as an efficient alternative.

Conventional Heating Method:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (1.0 eq.).

  • Add ethanol as the solvent, followed by glacial acetic acid (catalytic amount).

  • Add ethylamine (70% in water, 1.1 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 1-ethyl-2,5-dimethyl-1H-pyrrole.

  • The product can be further purified by vacuum distillation.

Microwave-Assisted Method:

  • In a microwave-safe vial, combine 2,5-hexanedione (1.0 eq.) and ethylamine (1.1 eq.) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 10 minutes.

  • After cooling, the workup procedure is the same as the conventional method.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol is based on standard Vilsmeier-Haack formylation procedures for pyrroles.

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

  • Formylation Reaction: Dissolve 1-ethyl-2,5-dimethyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the pyrrole solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture back to 0°C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation 2_5_Hexanedione 2,5-Hexanedione Ethylamine Ethylamine Reaction1 Paal-Knorr Reaction (Ethanol, Acetic Acid, 80°C) Ethylamine->Reaction1 Workup1 Workup & Purification (Extraction, Distillation) Reaction1->Workup1 Intermediate 1-Ethyl-2,5-dimethyl-1H-pyrrole Workup1->Intermediate Reaction2 Formylation Reaction (0°C to RT) Intermediate->Reaction2 POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent Formation POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Reaction2 Workup2 Workup & Purification (Neutralization, Extraction, Chromatography) Reaction2->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Overall synthetic workflow for this compound.

Paal_Knorr_Mechanism Diketone 2,5-Hexanedione Protonation Protonation of Carbonyl Diketone->Protonation Amine Ethylamine Hemiaminal Hemiaminal Formation Amine->Hemiaminal Protonation->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Cyclic_Intermediate 2,5-Dihydroxy- tetrahydropyrrole derivative Cyclization->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Pyrrole 1-Ethyl-2,5-dimethyl-1H-pyrrole Dehydration->Pyrrole

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Vilsmeier_Haack_Mechanism DMF DMF Reagent_Formation Vilsmeier Reagent Formation DMF->Reagent_Formation POCl3 POCl₃ POCl3->Reagent_Formation Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) Reagent_Formation->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Pyrrole 1-Ethyl-2,5-dimethyl-1H-pyrrole Pyrrole->Electrophilic_Attack Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Aldehyde This compound Hydrolysis->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack formylation.

An In-depth Technical Guide to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, including its chemical identity, physical properties, a representative synthetic protocol, and a visualization of its synthesis pathway. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Chemical Identity and Synonyms

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules and natural products. The substitution pattern of this particular compound, with ethyl and methyl groups on the pyrrole nitrogen and ring carbons respectively, along with a formyl group, suggests its potential as a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 18870-74-1[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Synonyms 1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the literature. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Representative Experimental Protocols

Step 1: Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

  • Materials:

    • 2,5-Hexanedione

    • Ethylamine (as a solution in a suitable solvent, e.g., ethanol or water)

    • Glacial acetic acid (optional, as catalyst)

    • Suitable solvent (e.g., ethanol, methanol, or water)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol.

    • Add ethylamine (1.1 equivalents) to the solution. A slight excess of the amine is often used to ensure complete reaction.

    • If the reaction is slow at room temperature, a catalytic amount of glacial acetic acid can be added.

    • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-ethyl-2,5-dimethyl-1H-pyrrole.

Step 2: Formylation of 1-Ethyl-2,5-dimethyl-1H-pyrrole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

  • Materials:

    • 1-Ethyl-2,5-dimethyl-1H-pyrrole (from Step 1)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Anhydrous 1,2-dichloroethane or another suitable inert solvent

    • Aqueous sodium acetate or sodium hydroxide solution for workup

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (used as both reagent and solvent) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. This forms the Vilsmeier reagent in situ.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

    • Add a solution of 1-ethyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for a few hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the mixture is alkaline.

    • The resulting mixture is stirred vigorously for an hour to hydrolyze the intermediate iminium salt.

    • The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude this compound can be purified by column chromatography or recrystallization.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocols.

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Reaction A 2,5-Hexanedione C 1-Ethyl-2,5-dimethyl-1H-pyrrole A->C Condensation B Ethylamine B->C Condensation E This compound C->E Formylation D POCl₃ + DMF (Vilsmeier Reagent) D->E

References

The Biological Nexus: A Technical Guide to the Multifaceted Activities of Substituted Pyrrole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic bioactive molecules. Among its many derivatives, substituted pyrrole-3-carbaldehydes have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the current understanding of the biological activities of substituted pyrrole-3-carbaldehydes, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Data Presentation: A Quantitative Overview of Biological Activities

The following tables summarize the biological activities of various substituted pyrrole-3-carbaldehydes and related derivatives, providing a comparative look at their potency across different therapeutic areas.

Table 1: Anticancer Activity of Substituted Pyrrole Derivatives

Compound IDStructureCell LineAssayIC50 (µM)Reference
cpd 15 3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroleA549 (Lung)MTT3.6[1]
cpd 19 3-(4-methoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrroleMGC 80-3 (Gastric)MTT1.0[1]
HCT-116 (Colon)MTT1.7[1]
cpd 21 3-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrroleHepG2 (Liver)MTT0.9[1]
DU145 (Prostate)MTT0.5[1]
CT-26 (Colon)MTT0.8[1]
12l Alkynylated pyrrole derivativeU251 (Glioblastoma)MTT2.29 ± 0.18[2]
A549 (Lung)MTT3.49 ± 0.30[2]
ARAP 22 3-aroyl-1-arylpyrrole derivativeNCI-ADR-RES (Ovarian, MDR)--[3]
Messa/Dx5MDR (Uterine, MDR)--[3]
D283 (Medulloblastoma)-nanomolar range[3]

Table 2: Anti-inflammatory Activity of Substituted Pyrrole Derivatives

Compound IDStructureTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4g Pyrrole-acetic acid derivativeCOX-2Potent> COX-1[4]
4h Pyrrole-acetic acid derivativeCOX-1Potent< COX-2[4]
4k Pyrrole-acetic acid derivativeCOX-2Potent> COX-1[4]
4l Pyrrole-acetic acid derivativeCOX-2Potent> COX-1[4]
Hybrid 5 Pyrrole-cinnamate hybridCOX-20.55-[5]
Pyrrole 4 3,4-disubstituted pyrroleCOX-20.65-[5]

Table 3: Antimicrobial Activity of Substituted Pyrrole Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Pyrrole derivative Copper chelate of pyrrole-2-carbaldehyde thiosemicarbazoneGram-positive bacteria & Fungi12-50[6]
Compound 4 1,2,3,4-tetrasubstituted pyrroleS. aureus- (30 mm inhibition zone)[7]
B. cereus- (19 mm inhibition zone)[7]
Compound 11 1,2,3,4-tetrasubstituted pyrroleS. aureus- (24 mm inhibition zone)[7]
Compound 7 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-thiadiazol-2-amine)A. niger- (highly active)[8]
Compound 4 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol)P. aeruginosa- (highly active)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of substituted pyrrole-3-carbaldehydes.

Synthesis of Substituted Pyrrole-3-Carbaldehydes

A representative one-pot sequential multicomponent protocol for the synthesis of N-aryl-pyrrole-3-carbaldehydes is as follows[9]:

  • In Situ Imine Formation: To a solution of an aromatic aldehyde (1.0 mmol) in DMSO (3.0 mL), add the corresponding aromatic amine (1.0 mmol) and L-proline (20 mol%). Stir the reaction mixture at room temperature for 10-15 minutes.

  • Mannich Reaction-Cyclization: Add succinaldehyde (1.5 mmol, 40% aqueous solution) to the reaction mixture. Continue stirring at room temperature for 10-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Oxidative Aromatization: After completion of the cyclization, add 2-iodoxybenzoic acid (IBX) (1.5 mmol) to the reaction mixture. Stir at room temperature for an additional 2-3 hours.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to afford the pure substituted pyrrole-3-carbaldehyde[9].

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., substituted pyrrole-3-carbaldehydes) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Inhibitor Preparation: Reconstitute human recombinant COX-2 enzyme in a suitable buffer. Prepare various concentrations of the test compound.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at different concentrations.

  • Enzyme Addition and Pre-incubation: Add the COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination and Detection: After a defined incubation period (e.g., 2 minutes), stop the reaction. The product (e.g., Prostaglandin G2) is then detected using a suitable method, often a fluorometric or colorimetric probe.

  • Data Analysis: Measure the signal (fluorescence or absorbance) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Enzyme Inhibition: EZH2 Assay

This assay evaluates the inhibitory effect of compounds on the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.

  • Reaction Setup: In a 96-well plate, combine the EZH2 enzyme complex, a histone H3 peptide substrate, and the test compound at various concentrations in an assay buffer.

  • Initiation of Methylation: Start the reaction by adding the methyl donor, S-adenosylmethionine (SAM). Incubate the plate at a specified temperature and time to allow for histone methylation.

  • Detection: Stop the reaction and detect the level of histone methylation. This is often done using an antibody specific for the methylated histone mark (H3K27me3) in a chemiluminescent or fluorescent-based format.

  • Data Analysis: Quantify the signal, which is proportional to EZH2 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization: Pathways and Processes

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of substituted pyrrole-3-carbaldehydes.

EZH2_Inhibition_Pathway cluster_PRC2 Pyrrole_Carbaldehyde Pyrrole-3-carbaldehyde Derivative EZH2 EZH2 (catalytic subunit) Pyrrole_Carbaldehyde->EZH2 Inhibits PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3 (Lysine 27) EZH2->H3K27 Methylates H3K27me3 H3K27me3 (Trimethylation) TSG Tumor Suppressor Genes H3K27me3->TSG Silences Repression Transcriptional Repression Proliferation Cancer Cell Proliferation Repression->Proliferation Leads to

Caption: EZH2 inhibition by pyrrole-3-carbaldehyde derivatives.

Anticancer_Screening_Workflow Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with Pyrrole-3-carbaldehydes (Dose-response) Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Measurement Absorbance Reading (570 nm) MTT->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: Workflow for in vitro anticancer activity screening.

COX_Inflammation_Pathway Pyrrole_Carbaldehyde Pyrrole-3-carbaldehyde Derivative COX2 COX-2 Enzyme Pyrrole_Carbaldehyde->COX2 Inhibits Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2 PLA2 Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Caption: COX-2 mediated inflammation and its inhibition.

References

The Emerging Potential of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of pyrrole derivatives, substituted pyrrole-3-carbaldehydes represent a particularly promising class of intermediates and pharmacophores. This technical guide focuses on the potential applications of a specific, yet under-explored, member of this family: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde . While direct biological data for this exact molecule is limited in publicly available literature, this document will extrapolate from the rich data on structurally similar 2,5-dimethylpyrrole and pyrrole-3-carbaldehyde derivatives to provide a comprehensive overview of its potential in medicinal chemistry. This guide will cover its synthesis, potential biological activities, and the experimental protocols used to evaluate such compounds, thereby serving as a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the Pyrrole-3-carbaldehyde Moiety

Pyrrole derivatives are integral to many therapeutic agents, exhibiting a broad spectrum of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2][3] The aldehyde functionality at the C3 position of the pyrrole ring is a versatile synthetic handle. It allows for the facile introduction of various pharmacophoric groups through reactions such as condensation, oxidation, and reduction, leading to the generation of diverse chemical libraries for biological screening.[4] The 2,5-dimethyl substitution pattern on the pyrrole ring is a common feature in many biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties.[5][6]

Synthesis of this compound

The synthesis of the title compound can be logically approached in two key stages: the formation of the core pyrrole ring followed by the introduction of the carbaldehyde group.

Synthesis of the 1-Ethyl-2,5-dimethyl-1H-pyrrole Precursor

The Paal-Knorr synthesis is a widely employed and efficient method for the preparation of substituted pyrroles.[4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 2,5-hexanedione would be reacted with ethylamine to yield 1-ethyl-2,5-dimethyl-1H-pyrrole.

Formylation of the Pyrrole Ring

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[2][7] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring.[8] For 1-ethyl-2,5-dimethyl-1H-pyrrole, the formylation is expected to occur at the electron-rich C3 position.

A logical workflow for the synthesis is depicted below:

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Hexanedione 2,5-Hexanedione Pyrrole_precursor 1-Ethyl-2,5-dimethyl-1H-pyrrole Hexanedione->Pyrrole_precursor Condensation Ethylamine Ethylamine Ethylamine->Pyrrole_precursor Target_molecule This compound Pyrrole_precursor->Target_molecule Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_reagent->Target_molecule

Figure 1: Synthetic workflow for this compound.

Potential Medicinal Chemistry Applications and Biological Activities

Based on the activities of structurally related pyrrole-3-carbaldehyde and 2,5-dimethylpyrrole derivatives, this compound holds potential in several therapeutic areas.

Anticancer Activity

Numerous pyrrole derivatives have demonstrated significant potential as anticancer agents.[1][9] They can modulate key signaling pathways involved in cancer progression, such as those regulated by protein kinases like EGFR and VEGFR.[9] The cytotoxic effects of various pyrrole derivatives against different cancer cell lines have been documented.

Table 1: Representative Anticancer Activity of Substituted Pyrrole Derivatives

Compound ClassCancer Cell LineAssayIC₅₀ (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[9]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[9]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3[9]
Alkynylated Pyrrole Derivative 12lU251 (Glioma)Not Specified2.29 ± 0.18[10]
Alkynylated Pyrrole Derivative 12lA549 (Lung)Not Specified3.49 ± 0.30[10]

The proposed mechanism for the anticancer activity of some pyrrole derivatives involves the inhibition of critical signaling pathways, such as the EGFR/VEGFR pathway, which is crucial for tumor growth and angiogenesis.

cluster_pathway EGFR/VEGFR Signaling Pathway Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Pyrrole Pyrrole Derivative Pyrrole->Inhibition

Figure 2: Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.
Antibacterial Activity

Pyrrole-containing compounds have long been recognized for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[11][12] The pyrrole scaffold can be found in several clinically used antibiotics. Some pyrrole derivatives have been shown to inhibit essential bacterial enzymes, such as enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial cell wall biosynthesis.[13][14]

Table 2: Representative Antibacterial Activity of Substituted Pyrrole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrrole-3-carboxaldehyde derivativePseudomonas putida16[11]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37Rv3.125[12]
Pyrrole-2-carboxamide derivativeStaphylococcus aureus3.12 - 12.5[12]
4,4'-para-trifluoromethyl derivative of Marinopyrrole AMethicillin-resistant Staphylococcus epidermidis (MRSE)0.008[12]
Enzyme Inhibition

Beyond broad antibacterial activity, specific pyrrole derivatives have been designed and synthesized as inhibitors of various enzymes implicated in disease.

  • Enoyl-ACP Reductase (InhA) Inhibition: As mentioned, this is a key target for antitubercular drug discovery.[13][14]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in folate metabolism and a target for both antibacterial and anticancer agents.[13]

  • Enhancer of Zeste Homologue 2 (EZH2) Inhibition: EZH2 is a histone methyltransferase that is often dysregulated in cancer, making it an attractive therapeutic target.[15]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of novel pyrrole derivatives like this compound.

Evaluation of Anticancer Activity

A general workflow for assessing the anticancer potential of a compound is outlined below.

start Test Compound (Pyrrole Derivative) cell_culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT, MTS) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_assay western_blot Western Blot (Protein Expression) ic50->western_blot end Anticancer Profile apoptosis_assay->end cell_cycle_assay->end western_blot->end

Figure 3: Experimental workflow for anticancer activity evaluation.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole derivative (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrrole derivative at concentrations around its IC₅₀ value for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Evaluation of Antibacterial Activity
  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells of a standard diameter (e.g., 6 mm) in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrrole derivative solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrrole derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enoyl-ACP Reductase (InhA) Inhibition Assay[18]
  • Enzyme and Substrate Preparation: Purify the InhA enzyme and prepare a solution of the substrate (e.g., 2-trans-dodecenoyl-CoA) and the cofactor NADH.

  • Reaction Mixture: In a microplate, combine the InhA enzyme, NADH, and the pyrrole derivative at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Monitoring the Reaction: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺, using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor.

Conclusion and Future Directions

While specific biological data for this compound is not yet widely reported, the extensive research on structurally related compounds strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its straightforward synthesis and the versatility of the carbaldehyde group make it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize its potency and selectivity for specific biological targets. The detailed experimental protocols provided in this guide offer a solid framework for such investigations, which could ultimately unlock the full therapeutic potential of this promising class of molecules.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details the synthesis of the parent compound and explores key reactions of the aldehyde moiety, including oxidation, reduction, Knoevenagel condensation, and the Wittig reaction. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its application in research and drug development.

Introduction

Pyrrole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The presence of a formyl group on the pyrrole ring, as seen in this compound, offers a reactive handle for a variety of chemical transformations. This reactivity allows for the construction of more complex molecular architectures, making it a valuable intermediate in medicinal chemistry. Understanding the reactivity of this aldehyde group is crucial for its effective utilization in the synthesis of targeted therapies.

Physicochemical Properties

Synthesis of this compound

The primary method for the formylation of electron-rich pyrroles is the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF).[3]

General Experimental Protocol: Vilsmeier-Haack Formylation

A solution of 1-ethyl-2,5-dimethyl-1H-pyrrole in an anhydrous solvent is treated with the Vilsmeier reagent at a controlled temperature. The reaction proceeds via an electrophilic aromatic substitution mechanism where the iminium ion, generated from the Vilsmeier reagent, is attacked by the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Protocol:

  • In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-ethyl-2,5-dimethyl-1H-pyrrole in an anhydrous solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into a cold aqueous solution of sodium acetate and heat to reflux for 15-30 minutes to hydrolyze the intermediate.[5]

  • After cooling, extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Vilsmeier-Haack Synthesis Workflow.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to a range of chemical transformations, including oxidation, reduction, and nucleophilic additions.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, using various oxidizing agents.

General Protocol: Oxidation with Potassium Permanganate

The oxidation of formyl groups on heterocyclic rings to carboxylic acids can be achieved using potassium permanganate in an alkaline medium.[6]

Protocol:

  • Dissolve this compound in a suitable solvent.

  • Add an aqueous solution of potassium permanganate and a base (e.g., NaOH).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction, filter off the manganese dioxide, and acidify the filtrate to precipitate the carboxylic acid.

  • Collect the product by filtration and purify by recrystallization.

ReactantOxidizing AgentProductYield (%)Reference
Aromatic AldehydesKMnO₄ in alkaline mediumAromatic Carboxylic Acids-[6]
Reduction to Alcohol

The aldehyde group can be readily reduced to a primary alcohol, (1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol, using mild reducing agents such as sodium borohydride.

General Protocol: Reduction with Sodium Borohydride

Protocol:

  • Dissolve this compound in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by chromatography.

ReactantReducing AgentProductYield (%)Reference
Aldehydes/KetonesNaBH₄ in MeOH or EtOHPrimary/Secondary Alcohols-General knowledge
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[7]

General Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

This reaction can be efficiently catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[8]

Protocol:

  • To a solution of this compound in a suitable solvent (or neat), add an equimolar amount of ethyl cyanoacetate.

  • Add a catalytic amount of DBU.

  • Stir the reaction at room temperature. The reaction is typically fast.

  • After completion, the product can often be isolated by direct filtration if it precipitates, or by extraction and subsequent purification.

AldehydeActive Methylene CompoundCatalystProductYield (%)Reference
Aromatic AldehydesEthyl CyanoacetateDBU/Waterα,β-unsaturated esterHigh[8]
Aromatic AldehydesEthyl CyanoacetatePiperidineα,β-unsaturated ester-[9]

graph Knoevenagel_Condensation_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

aldehyde [label="this compound"]; active_methylene [label="Active Methylene\n(e.g., Ethyl Cyanoacetate)"]; base [label="Base Catalyst\n(e.g., DBU, Piperidine)"]; intermediate [label="Aldol-type Intermediate"]; product [label="α,β-Unsaturated Product"];

aldehyde -> intermediate; active_methylene -> intermediate [label="Nucleophilic\nAddition"]; base -> intermediate [label="Catalyzes"]; intermediate -> product [label="Dehydration"]; }

Caption: Knoevenagel Condensation Workflow.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[10]

General Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Protocol:

  • Prepare the Wittig reagent in situ by treating methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.

  • Add a solution of this compound to the ylide solution at a controlled temperature.

  • Allow the reaction to proceed until completion.

  • Quench the reaction and extract the alkene product.

  • The triphenylphosphine oxide byproduct can be removed by filtration or chromatography.

AldehydeWittig ReagentProductYield (%)Reference
Aldehydes/KetonesPhosphorus YlidesAlkenes-[10]

graph Wittig_Reaction_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

phosphonium_salt [label="Phosphonium Salt\n(e.g., Ph3P+CH3 Br-)"]; base [label="Strong Base\n(e.g., n-BuLi)"]; ylide [label="Phosphorus Ylide"]; aldehyde [label="this compound"]; oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; alkene [label="Alkene Product"]; phosphine_oxide [label="Triphenylphosphine\nOxide"];

phosphonium_salt -> ylide; base -> ylide [label="Deprotonation"]; aldehyde -> oxaphosphetane; ylide -> oxaphosphetane [label="[2+2] Cycloaddition"]; oxaphosphetane -> alkene [label="Decomposition"]; oxaphosphetane -> phosphine_oxide; }

Caption: Wittig Reaction Workflow.

Applications in Drug Development

Pyrrole-containing compounds are integral to many areas of drug discovery. The formyl group of this compound is a key functional handle for the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted pyrroles are precursors to kinase inhibitors used in cancer therapy. The reactions described in this guide, such as the Knoevenagel condensation and Wittig reaction, are fundamental steps in the elaboration of the pyrrole scaffold to generate libraries of compounds for biological screening.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its aldehyde group. This guide has outlined the primary synthetic route to this compound and detailed the experimental approaches for its oxidation, reduction, and conversion to α,β-unsaturated systems and alkenes. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis of novel pyrrole-based compounds for applications in medicinal chemistry and materials science. Further investigation into the specific reaction conditions and optimization for this particular substrate will undoubtedly expand its utility in complex molecule synthesis.

References

An In-depth Technical Guide to the Solubility of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of public domain data on the specific solubility of this compound, this document provides a framework for its determination. It includes a detailed, generalized experimental protocol for assessing solubility in various organic solvents, a structured table for data presentation, and logical workflow diagrams to guide the experimental process. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for this compound and similar molecules, which is a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Introduction

This compound belongs to the pyrrole class of heterocyclic compounds. Pyrrole and its derivatives are significant scaffolds in medicinal chemistry and are components of many biologically active compounds, including some marketed drugs. The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and route of administration in drug development. Furthermore, in chemical synthesis, understanding solubility is crucial for reaction setup, purification, and crystallization processes.

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible literature. Therefore, this guide provides a comprehensive, adaptable methodology for researchers to determine these values experimentally.

Physicochemical Properties (Inferred)

While experimental data for the target compound is scarce, some properties can be inferred from its structure and data from related compounds.

  • Molecular Formula: C₉H₁₃NO[1]

  • Molecular Weight: 151.21 g/mol [1]

  • Appearance: Likely a solid at room temperature (inferred from similar substituted pyrroles).

  • Polarity: The presence of a carbonyl group and a nitrogen atom in the pyrrole ring suggests moderate polarity.

The solubility of this compound will be governed by the "like dissolves like" principle. It is expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic and protic solvents.

Quantitative Solubility Data

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.

Solvent ClassificationSolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method UsedNotes
Polar Protic Methanol
Ethanol
Isopropanol
Water
Polar Aprotic Acetone
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Non-Polar Hexane
Toluene
Dichloromethane (DCM)
Ethyl Acetate

Experimental Protocol for Solubility Determination (Equilibrium Solubility Method)

This section details a standard laboratory procedure for determining the equilibrium solubility of a solid compound in an organic solvent.

4.1. Materials and Equipment

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

4.2. Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The solution should have undissolved solid present.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Visualizations

5.1. Logical Workflow for Solubility Classification

The following diagram illustrates a typical workflow for the qualitative classification of a compound's solubility, which is often a preliminary step before quantitative analysis.

G Figure 1: Logical Workflow for Solubility Classification start Start with Unknown Compound test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Yes water_insoluble Water Insoluble test_water->water_insoluble No test_hcl Test Solubility in 5% HCl water_insoluble->test_hcl hcl_soluble HCl Soluble (Basic Compound) test_hcl->hcl_soluble Yes test_naoh Test Solubility in 5% NaOH test_hcl->test_naoh No naoh_soluble NaOH Soluble (Acidic Compound) test_naoh->naoh_soluble Yes naoh_insoluble NaOH Insoluble test_naoh->naoh_insoluble No test_h2so4 Test Solubility in conc. H₂SO₄ naoh_insoluble->test_h2so4 h2so4_soluble H₂SO₄ Soluble (Neutral, Polar) test_h2so4->h2so4_soluble Yes h2so4_insoluble H₂SO₄ Insoluble (Inert) test_h2so4->h2so4_insoluble No

Caption: A flowchart for systematic solubility testing.

5.2. Experimental Workflow for Quantitative Solubility Determination

The diagram below outlines the key steps in the experimental determination of a compound's solubility.

G Figure 2: Experimental Workflow for Quantitative Solubility Determination A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24-48h) A->B C 3. Allow solids to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute sample accurately D->E F 6. Analyze by calibrated method (e.g., HPLC) E->F G 7. Calculate solubility F->G

Caption: A process diagram for solubility measurement.

Conclusion

References

Methodological & Application

Detailed Synthesis Protocol for 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol outlines a two-step synthetic route commencing with the Paal-Knorr synthesis of the intermediate, 1-ethyl-2,5-dimethyl-1H-pyrrole, followed by its formylation via the Vilsmeier-Haack reaction.

Chemical Reaction Overview

The synthesis proceeds in two sequential steps:

  • Paal-Knorr Pyrrole Synthesis: 2,5-Hexanedione is reacted with ethylamine to form 1-ethyl-2,5-dimethyl-1H-pyrrole. This reaction is a classic method for the formation of pyrrole rings.

  • Vilsmeier-Haack Formylation: The synthesized pyrrole intermediate is then formylated using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the target compound, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2,5-Hexanedione110-13-4C₆H₁₀O₂114.14191-1920.973
Ethylamine (70% in H₂O)75-04-7C₂H₇N45.0816.6~0.81
1-Ethyl-2,5-dimethyl-1H-pyrrole5044-19-9C₈H₁₃N123.20173-175Not available
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33105.81.645
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.091530.944
This compound 18870-74-1 C₉H₁₃NO 151.21 Not available Not available

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole (Paal-Knorr Synthesis)

Materials and Reagents:

  • 2,5-Hexanedione

  • Ethylamine (70% solution in water)

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol).

  • Add ethylamine (70% solution in water, 13 mL, ~0.15 mol) to the flask.

  • Carefully add glacial acetic acid (6 mL, 0.1 mol).

  • Heat the reaction mixture to reflux with vigorous stirring for 4 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-ethyl-2,5-dimethyl-1H-pyrrole.

  • Purify the crude product by vacuum distillation to yield a colorless to pale yellow liquid.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

Materials and Reagents:

  • 1-Ethyl-2,5-dimethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Sodium acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (11 mL, 0.14 mol).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (13 g, 0.085 mol) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 1-ethyl-2,5-dimethyl-1H-pyrrole (10 g, 0.081 mol) in anhydrous dichloromethane (DCM) (50 mL).

  • Add the solution of the pyrrole dropwise to the cold Vilsmeier reagent over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium acetate until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid or oil.

Safety Precautions

  • 2,5-Hexanedione: Flammable liquid and vapor. Causes skin and eye irritation. May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Ethylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.[3][4][5][6]

  • Phosphorus Oxychloride (POCl₃): Reacts violently with water.[7][8][9] Causes severe skin burns and eye damage.[8][9] Fatal if inhaled.[9]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child.[10][11][12][13]

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: Paal-Knorr Synthesis A1 2,5-Hexanedione B1 Reaction at Reflux A1->B1 A2 Ethylamine A2->B1 A3 Glacial Acetic Acid A3->B1 C1 Work-up & Extraction B1->C1 D1 Purification (Vacuum Distillation) C1->D1 E1 1-Ethyl-2,5-dimethyl-1H-pyrrole D1->E1

Caption: Workflow for the Paal-Knorr synthesis of the pyrrole intermediate.

VilsmeierHaackWorkflow cluster_step2 Step 2: Vilsmeier-Haack Formylation F1 POCl3 + DMF G1 Vilsmeier Reagent Formation (0 °C) F1->G1 I1 Reaction with Pyrrole G1->I1 H1 1-Ethyl-2,5-dimethyl-1H-pyrrole H1->I1 J1 Aqueous Work-up & Extraction I1->J1 K1 Purification (Column Chromatography) J1->K1 L1 This compound K1->L1

Caption: Workflow for the Vilsmeier-Haack formylation to the final product.

References

Application Notes and Protocols for the Purification of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 18870-74-1), a substituted pyrrole of interest in medicinal chemistry and materials science. The choice of purification method will depend on the nature and quantity of impurities, as well as the desired final purity of the compound. The following protocols for vacuum distillation, recrystallization, and flash column chromatography are based on established methods for structurally similar pyrrole aldehydes.

Compound Properties

A summary of the known and estimated physical properties of this compound and a related compound are presented below. This data is essential for selecting the appropriate purification strategy.

PropertyThis compound1-Ethyl-2-pyrrolecarboxaldehyde (Analogue)Data Source
CAS Number18870-74-12167-14-8[1]
Molecular FormulaC₉H₁₃NOC₇H₉NO[1]
Molecular Weight151.21 g/mol 123.15 g/mol [1]
Boiling PointNot available75 °C @ 7 mmHg
Physical StateNot available (likely a liquid or low-melting solid)Liquid

Purification Strategies Overview

The selection of a suitable purification technique is critical for obtaining high-purity this compound. A general workflow for the purification process is outlined below.

PurificationWorkflow cluster_input Initial State cluster_analysis Preliminary Analysis cluster_purification Purification Method Selection cluster_output Final Product Crude Crude Product (Post-synthesis) TLC_NMR TLC / ¹H NMR Analysis (Assess purity and impurity profile) Crude->TLC_NMR Characterize Distillation Vacuum Distillation (For liquid products with non-volatile impurities) TLC_NMR->Distillation If liquid & boiling point difference is significant Recrystallization Recrystallization (For solid products) TLC_NMR->Recrystallization If solid Chromatography Flash Column Chromatography (For high purity or complex mixtures) TLC_NMR->Chromatography If complex mixture or high purity needed Pure Pure Compound (>98% Purity) Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

Experimental Protocols

Vacuum Distillation

This method is suitable if the target compound is a liquid and the impurities are significantly less volatile. Given the boiling point of the analogue 1-Ethyl-2-pyrrolecarboxaldehyde (75 °C at 7 mmHg), vacuum distillation is a promising technique.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Protocol:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude product in the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin heating the flask with stirring.

  • Collect the fraction that distills at a constant temperature. The boiling point is expected to be in a similar range to the analogue, but this should be determined experimentally.

  • Once the desired fraction is collected, remove the heat source and allow the system to cool before releasing the vacuum.

Troubleshooting:

  • Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.

  • Product decomposition: Pyrroles can be sensitive to heat. Use the lowest possible temperature and pressure for distillation.

Recrystallization

If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent is crucial. Based on protocols for similar compounds, non-polar solvents like hexanes or petroleum ether, or a mixed solvent system like ethanol/water, are good starting points.[2]

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Selected recrystallization solvent (e.g., hexanes, ethanol, water)

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, activated carbon can be added and the hot solution filtered to remove it.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Solvent Selection Workflow:

RecrystallizationSolventSelection Start Start with small amount of crude product TestSolvent Test solubility in various solvents (e.g., hexanes, ethyl acetate, ethanol) Start->TestSolvent SolubleCold Soluble at room temperature? TestSolvent->SolubleCold InsolubleHot Insoluble when hot? SolubleCold->InsolubleHot No BadSolvent Unsuitable solvent SolubleCold->BadSolvent Yes GoodSolvent Good single solvent InsolubleHot->GoodSolvent No InsolubleHot->BadSolvent Yes TryPair Try solvent pair (e.g., ethanol/water) BadSolvent->TryPair

Caption: Workflow for selecting a suitable recrystallization solvent.

Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying both liquid and solid compounds, especially when dealing with complex mixtures of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Protocol:

  • Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.

  • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting:

  • Poor separation: Optimize the eluent system by varying the polarity. A gradient elution may be necessary.

  • Product streaking on TLC: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic silica gel.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

By following these detailed protocols and troubleshooting guides, researchers can effectively purify this compound for use in further research and development activities.

References

Application Notes and Protocols: Synthesis and Reactions of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for the formation of substituted pyrroles, furans, and thiophenes.[1][2] The synthesis of pyrroles specifically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3][4] The starting material, 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is a substituted pyrrole and therefore not a substrate for the Paal-Knorr synthesis to form a new pyrrole ring. Instead, the Paal-Knorr reaction would be a primary step in the synthesis of the core pyrrole structure, which is then subsequently functionalized to produce the target aldehyde.

This document provides detailed protocols for the Paal-Knorr synthesis of a related pyrrole and the subsequent formylation to yield this compound, along with potential applications of this aldehyde.

Section 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a versatile and widely used method for preparing a diverse range of substituted pyrroles.[5] The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine, often accelerated by a weak acid like acetic acid.[3]

Reaction Mechanism

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal.[4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting intermediate then undergoes dehydration to form the aromatic pyrrole ring.[2][6]

Paal_Knorr_Mechanism reactant1 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate reactant1->hemiaminal reactant2 Primary Amine (R'-NH2) reactant2->hemiaminal Nucleophilic Attack plus1 + cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization product Substituted Pyrrole cyclic_intermediate->product Dehydration water + 2 H2O product->water

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole

This protocol describes the synthesis of the pyrrole core of the target molecule using the Paal-Knorr reaction.

Objective: To synthesize 1-Ethyl-2,5-dimethyl-1H-pyrrole from 2,5-hexanedione and ethylamine.

Materials:

  • 2,5-Hexanedione

  • Ethylamine (70% solution in water)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and ethanol.

  • Add ethylamine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 1-Ethyl-2,5-dimethyl-1H-pyrrole.

Data Presentation: Paal-Knorr Synthesis Examples
1,4-Dicarbonyl CompoundPrimary AmineCatalystSolventTemperature (°C)Time (h)Yield (%)
2,5-HexanedioneAnilineHClMethanolReflux0.25~52
2,5-HexanedioneBenzylamineAcetic AcidEthanol801High
2,5-HexanedioneEthylamineAcetic AcidEthanolReflux1-2Good
1-Phenyl-1,4-pentanedioneMethylamine-Water100295

Section 2: Synthesis of this compound

The synthesis of the target molecule is a two-step process. First, the pyrrole ring is constructed via the Paal-Knorr synthesis as described above. The second step involves the formylation of the pre-formed pyrrole ring, most commonly achieved through the Vilsmeier-Haack reaction.[7][8]

Synthesis_Workflow step1 Paal-Knorr Synthesis pyrrole 1-Ethyl-2,5-dimethyl-1H-pyrrole step1->pyrrole step2 Vilsmeier-Haack Formylation product This compound step2->product reactants 2,5-Hexanedione + Ethylamine reactants->step1 pyrrole->step2

Caption: Workflow for the synthesis of the target aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of 1-Ethyl-2,5-dimethyl-1H-pyrrole.

Objective: To synthesize this compound.

Materials:

  • 1-Ethyl-2,5-dimethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate solution (aqueous)

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (3 equivalents). This forms the Vilsmeier reagent.[9][10]

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 1-Ethyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in dichloromethane dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium acetate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Section 3: Applications of this compound

Pyrrole-3-carbaldehydes are versatile intermediates in organic synthesis. The aldehyde functional group can undergo a variety of transformations, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Potential Reactions:

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

  • Reduction: The aldehyde can be reduced to an alcohol.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

  • Condensation Reactions: The aldehyde can react with amines to form imines or with active methylene compounds in Knoevenagel or aldol-type condensations.

  • Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent.

These reactions allow for the elaboration of the pyrrole scaffold, which is a common motif in many biologically active compounds. The development of novel synthetic routes and the exploration of the reactivity of substituted pyrroles like this compound are of significant interest in drug discovery.

Aldehyde_Reactions aldehyde This compound acid Carboxylic Acid aldehyde->acid Oxidation alcohol Alcohol aldehyde->alcohol Reduction alkene Alkene aldehyde->alkene Wittig Reaction imine Imine aldehyde->imine Condensation with Amine

References

Application Note: Derivatization of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole scaffold is a privileged five-membered aromatic heterocycle that forms the core of numerous biologically active compounds and marketed drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore in medicinal chemistry. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6]

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an attractive starting material for generating diverse chemical libraries. The aldehyde functional group is highly versatile and amenable to a variety of chemical transformations, allowing for the systematic introduction of different pharmacophoric features. This application note provides detailed protocols for the derivatization of this pyrrole aldehyde via Schiff base formation and Knoevenagel condensation. It also outlines standard biological assays to screen the resulting compound library for anticancer, antimicrobial, and antioxidant activities, complete with representative data to guide interpretation.

Section 1: Synthesis of Derivatives

The aldehyde group of this compound serves as a chemical handle for diversification. Two robust and high-yielding reactions suitable for library synthesis are detailed below.

G cluster_reactions Derivatization Reactions cluster_products Derivative Libraries Start 1-Ethyl-2,5-dimethyl-1H- pyrrole-3-carbaldehyde Reaction1 Schiff Base Formation (+ Primary Amines, R-NH2) Start->Reaction1 Reaction2 Knoevenagel Condensation (+ Active Methylene Compounds) Start->Reaction2 Product1 Pyrrole-based Imines (Schiff Bases) Reaction1->Product1 Product2 α,β-Unsaturated Pyrroles Reaction2->Product2 Screening Biological Screening (Anticancer, Antimicrobial, etc.) Product1->Screening Product2->Screening

Caption: General workflow for derivatization and screening.

Experimental Protocol 1: Schiff Base (Imine) Formation

This protocol describes the condensation reaction between the pyrrole aldehyde and a primary amine to form a Schiff base. This reaction is highly efficient and allows for the introduction of a vast array of aryl, heteroaryl, or alkyl substituents.

Materials:

  • This compound

  • Various primary amines (e.g., aniline, benzylamine, substituted anilines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol.

  • To this solution, add the selected primary amine (1.05 mmol, 1.05 equivalents).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Experimental Protocol 2: Knoevenagel Condensation

This protocol details the reaction of the pyrrole aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond.[7] This is a versatile method for creating α,β-unsaturated derivatives.

Materials:

  • This compound

  • Active methylene compounds (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate)

  • Piperidine (catalyst) or Diazabicyclo[5.4.0]undec-7-ene (DBU)[8]

  • Toluene or Ethanol

  • Round-bottom flask with Dean-Stark apparatus (if using toluene)

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the active methylene compound (1.1 mmol), and 20 mL of toluene.

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and stir vigorously. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction for 3-6 hours or until TLC indicates the consumption of the starting aldehyde.

  • After cooling to room temperature, wash the reaction mixture with 1M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired α,β-unsaturated pyrrole derivative.

Section 2: Biological Evaluation Protocols

Once a library of derivatives has been synthesized, the following protocols can be used for initial biological screening.

Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

A Seed cancer cells in 96-well plate B Incubate 24h (Cell attachment) A->B C Treat with pyrrole derivatives (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % viability and IC50 value H->I Drug Pyrrole Derivative (Anticancer Agent) Receptor Cell Surface Receptor (e.g., Fas, TNFR) Drug->Receptor Extrinsic Pathway Mito Mitochondrial Stress (ROS, DNA Damage) Drug->Mito Intrinsic Pathway Casp8 Caspase-8 (Initiator) Receptor->Casp8 Bax Bax/Bak Activation Mito->Bax Casp3 Caspase-3 (Executioner) Casp8->Casp3 CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Condensation Reactions of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the condensation reaction of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a versatile building block in synthetic organic chemistry. The primary focus is on the Knoevenagel condensation, a reliable method for forming carbon-carbon bonds and synthesizing α,β-unsaturated compounds, which are valuable intermediates in the development of novel therapeutics.

Introduction

This compound is a substituted pyrrole derivative with a reactive aldehyde functionality at the 3-position. This aldehyde group readily participates in condensation reactions with active methylene compounds, leading to the formation of a diverse range of functionalized molecules. The Knoevenagel condensation, in particular, offers a straightforward and efficient route to introduce new functionalities and extend the carbon skeleton, paving the way for the synthesis of complex molecular architectures with potential biological activity.[1] This document outlines the experimental procedures for the Knoevenagel condensation of this pyrrole derivative with three common active methylene compounds: malononitrile, ethyl cyanoacetate, and diethyl malonate.

Reaction Scheme

The general scheme for the Knoevenagel condensation of this compound is depicted below. The reaction is typically catalyzed by a weak base, such as piperidine.

G cluster_reactants Reactants cluster_conditions Conditions Pyrrole This compound Product α,β-Unsaturated Product Pyrrole->Product Methylene Active Methylene Compound (Z-CH2-Z') Methylene->Product Catalyst Piperidine Catalyst->Product Solvent Ethanol Solvent->Product Temperature Room Temperature Temperature->Product Water H2O Product->Water

Caption: General Knoevenagel Condensation Scheme.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with different active methylene compounds. These procedures are based on established methods for similar substrates and may require optimization for specific applications.

Protocol 1: Condensation with Malononitrile

This protocol describes the synthesis of 2-((1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution and stir until it is completely dissolved.

  • To this mixture, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Condensation with Ethyl Cyanoacetate

This protocol outlines the synthesis of ethyl 2-cyano-3-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the solution at room temperature and monitor the reaction progress using TLC.

  • Once the reaction is complete, the solvent is typically removed in vacuo.

  • The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Protocol 3: Condensation with Diethyl Malonate

This protocol details the synthesis of diethyl 2-((1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene)malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Ethanol or Toluene

  • Dean-Stark apparatus (optional)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and diethyl malonate (1.2 eq) in a suitable solvent such as ethanol or toluene.

  • Add piperidine (0.1-0.2 eq) as a catalyst.

  • The reaction may be performed at room temperature or heated to reflux to increase the reaction rate. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated diester.

Data Presentation

The following tables summarize typical quantitative data for Knoevenagel condensation reactions of aldehydes with active methylene compounds. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolRoom Temp.1 - 485 - 95
Ethyl CyanoacetatePiperidineEthanolRoom Temp.2 - 680 - 90
Diethyl MalonatePiperidineTolueneReflux4 - 1270 - 85

Experimental Workflow and Signaling Pathways

The workflow for a typical Knoevenagel condensation experiment and the catalytic cycle are illustrated below.

G cluster_workflow Experimental Workflow A 1. Dissolve Reactants B 2. Add Catalyst A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up & Isolation C->D E 5. Purification D->E F 6. Characterization E->F

Caption: A typical experimental workflow.

G cluster_cycle Catalytic Cycle A Piperidine C Carbanion E Iminium Ion A->E + Aldehyde B Active Methylene Compound B->C + Piperidine F Adduct C->F + Iminium Ion D Pyrrole Aldehyde G Product F->G - H2O, - Piperidine

Caption: Simplified Knoevenagel catalytic cycle.

References

Application Notes and Protocols for the Quantification of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Due to the limited availability of established methods for this specific analyte, this guide outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established methods for structurally similar pyrrole derivatives. These protocols are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a substituted pyrrole derivative. Pyrrole structures are significant in medicinal chemistry and are found in many natural products and pharmaceuticals. Accurate and precise quantification of such compounds is crucial for research, development, and quality control purposes. The methods detailed below provide a framework for achieving reliable quantitative analysis.

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of organic molecules. A reverse-phase HPLC method is proposed, which is a common approach for separating moderately polar compounds like the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace-level quantification.

Quantitative Data Summary

As no specific validated quantitative data for this compound is currently published, the following table presents hypothetical yet realistic performance characteristics for the proposed analytical methods. This data should be experimentally verified during method validation.

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.05 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%

Experimental Protocols

HPLC-UV Method Protocol

This protocol is adapted from established methods for similar pyrrole compounds.[1][2]

4.1.1. Instrumentation and Columns

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

4.1.2. Reagents and Standards

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Formic Acid: 0.1% (v/v) in water and acetonitrile.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

4.1.3. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid). A suggested starting gradient is 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (This should be optimized by determining the UV absorbance maximum of the analyte).

  • Injection Volume: 10 µL.

4.1.4. Sample Preparation

  • Dissolve the sample in the initial mobile phase composition to an estimated concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4.1.5. Data Analysis

  • Quantification is based on the peak area of the analyte in the chromatogram, compared against a calibration curve constructed from the working standards.

GC-MS Method Protocol

This protocol is based on general methodologies for the analysis of volatile and semi-volatile organic compounds.[3]

4.2.1. Instrumentation

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

4.2.2. Reagents and Standards

  • Solvent: Dichloromethane or methanol, GC grade.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Working Standards: Prepare a series of working standards by diluting the stock solution.

4.2.3. GC-MS Conditions

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-400.

  • Injection Volume: 1 µL.

4.2.4. Sample Preparation

  • Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL or lower, depending on the expected analyte concentration.

4.2.5. Data Analysis

  • Purity can be determined by the area percentage of the main peak in the total ion chromatogram (TIC). For quantification, a calibration curve should be generated using the peak areas of the target analyte from the standard solutions. Confirmation of the analyte's identity should be done by comparing its mass spectrum with a reference spectrum if available.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards Stock->Standards HPLC HPLC System (C18 Column) Standards->HPLC Sample Sample Solution Filter Filter (0.45 µm) Sample->Filter Filter->HPLC Detection UV Detector (260 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV experimental workflow for quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards Stock->Standards GC Gas Chromatograph (HP-5MS Column) Standards->GC Sample Sample Solution Sample->GC MS Mass Spectrometer (EI, m/z 40-400) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum MS->MassSpec Quant Quantification TIC->Quant

Caption: GC-MS experimental workflow for quantification.

Method_Validation_Logic Start Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ LOD->Validated LOQ->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Caption: Logical workflow for analytical method validation.

References

The Versatility of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Organic Synthesis: A Building Block for Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is emerging as a versatile and valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic compounds with potential applications in drug discovery and materials science. Its unique structural features, including a reactive aldehyde group on a substituted pyrrole core, provide a platform for a variety of chemical transformations, leading to the synthesis of novel molecules with promising biological activities.

This application note details the utility of this compound in several key organic reactions, providing protocols and quantitative data for researchers, scientists, and professionals in drug development.

Key Applications and Synthetic Utility

This compound serves as a precursor in various synthetic strategies, including multicomponent reactions and classical condensation reactions. The aldehyde functionality is a key handle for introducing molecular diversity.

One notable application is in the synthesis of N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes through the Vilsmeier-Haack reaction. This transformation allows for the introduction of various aryl groups at the nitrogen atom of the pyrrole ring, a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.

Furthermore, this aldehyde is a valuable substrate in multicomponent reactions for the synthesis of complex heterocyclic systems. For instance, it can be employed in proline-catalyzed Mannich reaction-cyclization sequences to generate substituted N-aryl-pyrrole-3-carbaldehydes.[1]

The aldehyde group can also readily participate in condensation reactions with active methylene compounds, such as malononitrile and its derivatives, to yield α,β-unsaturated products. These products are versatile intermediates for the synthesis of various fused heterocyclic systems.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes via Vilsmeier-Haack Reaction

To a solution of the appropriate N-aryl-2,5-dimethylpyrrole in dimethylformamide (DMF), Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and DMF) is added dropwise at 0 °C. The reaction mixture is then heated to 60 °C for several hours. After completion, the reaction is quenched with ice water and neutralized, leading to the precipitation of the desired product.

Table 1: Synthesis of N-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes [2]

EntryAryl GroupProductYield (%)Melting Point (°C)
1Phenyl2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde8690
24-Chlorophenyl1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde--
3[1,1'-Biphenyl]-4-yl1-([1,1'-Biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde80196-200

Note: Yield for the 4-chlorophenyl derivative was not specified in the provided source.

Multicomponent Synthesis of Substituted N-Aryl-pyrrole-3-carbaldehydes

An efficient one-pot, three-component reaction involves the condensation of an aromatic amine, an aromatic aldehyde, and succinaldehyde in the presence of a proline catalyst, followed by oxidation with 2-iodoxybenzoic acid (IBX). This method provides a direct route to highly substituted pyrrole-3-carbaldehydes.[1]

Table 2: Multicomponent Synthesis of N-Aryl-pyrrole-3-carbaldehydes [1]

EntryAryl AmineAryl AldehydeProductYield (%)
14-Methoxyaniline2-Nitrobenzaldehyde1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde72
24-Methoxyaniline2-(Trifluoromethyl)benzaldehyde1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde68
34-MethoxyanilineIndole-3-carboxaldehyde2-(1H-Indol-3-yl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde-

Note: Yield for the indole derivative was not specified in the provided source.

Logical Workflow for Synthesis

The general workflow for utilizing this compound as a building block involves the initial synthesis of the pyrrole core, followed by functionalization of the aldehyde group to introduce complexity and diversity.

G Start Starting Materials (e.g., 2,5-Hexanedione, Ethylamine) Pyrrole_Aldehyde This compound Start->Pyrrole_Aldehyde Paal-Knorr Synthesis Reaction Condensation / Multicomponent Reaction Pyrrole_Aldehyde->Reaction Derivatives Substituted Pyrrole Derivatives Reaction->Derivatives Bioactive Bioactive Compounds (e.g., Anticancer, Antimicrobial) Derivatives->Bioactive Biological Screening

Caption: Synthetic workflow from starting materials to bioactive compounds.

Biological Relevance of Pyrrole Derivatives

Pyrrole-containing compounds are known to exhibit a wide range of biological activities. Derivatives synthesized from pyrrole aldehydes have shown promise as antimicrobial and anticancer agents.[3][4][5] The structural modifications enabled by using this compound as a starting material can lead to the discovery of novel therapeutic agents.

Reaction Pathway for Condensation

The aldehyde functionality of this compound readily undergoes condensation with active methylene compounds, a key C-C bond-forming reaction in organic synthesis.

G Pyrrole_Aldehyde This compound Intermediate Intermediate Adduct Pyrrole_Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base Base Catalyst Base->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O Product->Water

Caption: General pathway for the condensation of the pyrrole aldehyde.

Conclusion

This compound is a highly adaptable building block for the synthesis of a wide array of functionalized pyrrole derivatives. The straightforward protocols for its utilization in various organic reactions, coupled with the potential for generating biologically active molecules, make it a compound of significant interest for researchers in organic synthesis and medicinal chemistry. Further exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with important applications.

References

Application Notes and Protocols for the Spectroscopic Analysis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the spectroscopic analysis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 18870-74-1).[1] While experimental spectroscopic data for this specific compound is not extensively available in public literature, this guide outlines the standard protocols for acquiring and interpreting data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. Expected spectral characteristics are discussed based on the analysis of structurally related pyrrole derivatives. This document is intended to serve as a practical protocol for researchers synthesizing or characterizing this compound.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic motif present in numerous natural products and pharmacologically active compounds. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of such synthesized molecules. This protocol details the necessary steps for a thorough spectroscopic characterization.

Predicted Spectroscopic Data

Based on the analysis of similar pyrrole compounds, the following tables summarize the expected spectroscopic data for this compound. These values should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5-9.8s1HCHO
~6.0-6.2s1HPyrrole-H4
~3.9-4.1q2HN-CH₂-CH₃
~2.4-2.6s3HPyrrole-C5-CH₃
~2.2-2.4s3HPyrrole-C2-CH₃
~1.3-1.5t3HN-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~185C=O (aldehyde)
~140-145Pyrrole-C2
~130-135Pyrrole-C5
~125-130Pyrrole-C3
~110-115Pyrrole-C4
~40-45N-CH₂
~15-20Pyrrole-C2-CH₃
~10-15Pyrrole-C5-CH₃
~10-15N-CH₂-CH₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2970-2930C-H stretch (aliphatic)
~1650-1680C=O stretch (aldehyde)
~1550-1600C=C stretch (pyrrole ring)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
151.21[M]⁺ (Molecular Ion for C₉H₁₃NO)

Table 5: Predicted UV-Vis Absorption

λmax (nm)Solvent
~280-320Ethanol or Methanol

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Protocol:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse, a 1-2 second relaxation delay, and 16-64 scans.

  • Process the ¹H NMR data: apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, quartet, multiplet) and coupling constants (J values).

  • Acquire the proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

  • Process the ¹³C NMR data and calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Protocol (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

  • Analyze the spectrum to identify characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Protocol (using EI-MS):

  • Prepare a dilute solution of the sample in a volatile solvent.

  • Introduce the sample into the ion source (direct insertion probe or via GC inlet).

  • Acquire the mass spectrum. The electron energy is typically set to 70 eV.

  • Analyze the spectrum to identify the molecular ion peak ([M]⁺) and major fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Materials:

  • This compound

  • UV-grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Protocol:

  • Prepare a dilute stock solution of the compound in the chosen UV-grade solvent.

  • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Record a baseline spectrum with the blank.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Scan the sample over a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorption (λmax).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Purity_Check Purity Assessment (TLC/LC-MS) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H & ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Logical_Relationship_Diagram cluster_properties Molecular Properties cluster_techniques Analytical Techniques Compound 1-Ethyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Structure Chemical Structure Compound->Structure Mol_Weight Molecular Weight Compound->Mol_Weight Functional_Groups Functional Groups Compound->Functional_Groups NMR NMR (¹H, ¹³C) Structure->NMR determines MS Mass Spec. Mol_Weight->MS determines IR IR Spec. Functional_Groups->IR identifies

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its reactive aldehyde group, coupled with the substituted pyrrole core, provides a scaffold for constructing fused ring systems and other complex architectures of interest in medicinal chemistry and materials science. This document outlines a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidine derivative, a class of compounds known for their diverse biological activities. The protocol is based on a multicomponent reaction strategy, a powerful tool in modern organic synthesis for the efficient construction of complex molecules in a single step.

Disclaimer: The following protocols are representative examples based on established methodologies for similar compounds. Due to a lack of specific published literature for the direct use of this compound in these exact transformations, researchers should consider these as a starting point for optimization.

Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

A plausible and efficient route to synthesize a fused heterocyclic system from this compound is through a one-pot, three-component reaction. This approach involves the condensation of the aldehyde with an active methylene compound and a suitable amino-substituted heterocycle, such as 6-aminouracil. This type of reaction, often proceeding through a domino Knoevenagel-Michael-cyclization sequence, is highly atom-economical and can be promoted by various catalysts under mild conditions.[1]

Reaction Scheme and Visualization

The overall transformation for the synthesis of a hypothetical 7-ethyl-5,8-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is depicted below.

G cluster_reactants Reactants cluster_product Product Pyrrole_Aldehyde This compound Product Pyrido[2,3-d]pyrimidine Derivative Pyrrole_Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Aminouracil 6-Aminouracil Aminouracil->Product Catalyst Catalyst (e.g., Piperidine) Catalyst->Product Solvent_Heat Solvent (e.g., Ethanol) Reflux Solvent_Heat->Product

Caption: One-pot synthesis of a pyrido[2,3-d]pyrimidine.

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of 7-ethyl-5,8-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Protocol 1: Synthesis of 7-ethyl-5,8-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Materials:

  • This compound

  • Malononitrile

  • 6-Aminouracil

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), malononitrile (1.2 mmol, 1.2 eq.), and 6-aminouracil (1.0 mmol, 1.0 eq.).

  • Add 20 mL of ethanol to the flask, followed by a catalytic amount of piperidine (0.1 mmol, 0.1 eq.).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the starting aldehyde), remove the heat source and allow the mixture to cool to room temperature.

  • A precipitate is expected to form upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the crude 7-ethyl-5,8-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

  • For further purification, recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water can be performed.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of the pyrido[2,3-d]pyrimidine derivative. These values are representative and may vary based on experimental conditions.

EntryAldehydeActive MethyleneAmino CompoundCatalystSolventTime (h)Yield (%)
1This compoundMalononitrile6-AminouracilPiperidineEthanol585
2This compoundEthyl Cyanoacetate6-AminouracilPiperidineEthanol678
3This compoundMalononitrile6-AminouracilPyrrolidineDMF488

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized heterocyclic product.

G Start Starting Materials: - Pyrrole Aldehyde - Active Methylene Compound - Amino Compound Reaction One-Pot Multicomponent Reaction (Catalyst, Solvent, Heat) Start->Reaction Workup Reaction Workup (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Heterocyclic Compound Characterization->Final_Product

References

techniques for handling and storage of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 18870-74-1). Due to the limited availability of comprehensive safety and stability data for this specific compound, the following protocols are based on general best practices for structurally similar pyrrole derivatives and aldehydes, supplemented by available product information.

Compound Information

PropertyValueSource
CAS Number 18870-74-1Santa Cruz Biotechnology[1][2]
Molecular Formula C₉H₁₃NOSanta Cruz Biotechnology[1][2]
Molecular Weight 151.21 g/mol Santa Cruz Biotechnology[1][2]
Appearance Colorless to yellow clear liquid (estimated)The Good Scents Company[3]
Boiling Point 73-75 °C at 7 mmHgThe Good Scents Company[3]
Flash Point 81.11 °C (178.00 °F) (estimated)The Good Scents Company[3]
Solubility Soluble in alcohol. Limited water solubility is expected.The Good Scents Company[3]
Storage Temperature -20°C is recommended for long-term storage.ChemScene[4]

Safety and Handling Protocols

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Skin and Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider an impervious apron and additional protective clothing.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[5]

2.2 General Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mist.[6]

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Ground and bond containers when transferring material.

2.3 First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][7]

Storage Protocols

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] A recommended long-term storage temperature is -20°C.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

  • Light and Air Sensitivity: Pyrrole derivatives can be sensitive to light and air. Store in a tightly sealed, opaque container, potentially under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

Experimental Protocols

4.1 Preparation of Stock Solutions

  • Under a chemical fume hood, allow the container of this compound to equilibrate to room temperature before opening.

  • Using appropriate PPE, carefully measure the required amount of the compound.

  • Add the compound to the desired solvent (e.g., ethanol, DMSO) in a volumetric flask.

  • Mix thoroughly until the compound is completely dissolved.

  • Store the stock solution in a tightly sealed container at -20°C, protected from light.

4.2 Accidental Release Measures

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation. Remove all sources of ignition.[6]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).[5]

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For large spills, contain the spill and prevent it from entering drains. Contact environmental health and safety personnel for assistance.

4.3 Disposal

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility.

Visualized Workflows

G Workflow for Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response A Acquire Compound B Review SDS and Protocols A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Proceed with Caution D Work in Fume Hood C->D E Equilibrate to Room Temp D->E K Evacuate Area D->K F Weigh/Measure Compound E->F G Prepare Solution F->G H Store in Tightly Sealed, Opaque Container G->H Post-Experiment I Store at -20°C H->I J Keep Away from Incompatibles (Strong Acids/Oxidizers) H->J L Wear Full PPE K->L M Absorb with Inert Material L->M N Collect for Disposal M->N

Caption: Workflow for the safe handling and storage of the compound.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 1-ethyl-2,5-dimethylpyrrole.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and may have decomposed.[1][2][3] 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.[2] 3. Poor Quality Starting Material: The 1-ethyl-2,5-dimethylpyrrole may be impure or degraded.1. Reagent Preparation: Use freshly distilled, anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately. Ensure all glassware is thoroughly dried. 2. Temperature Optimization: While the Vilsmeier reagent is typically formed at 0°C, the formylation reaction may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to room temperature or slightly above). 3. Starting Material Purity: Purify the starting pyrrole by distillation before use.
Formation of a Dark, Tarry Reaction Mixture 1. Polymerization of the Pyrrole: Pyrroles are susceptible to polymerization under acidic conditions, which are present during the Vilsmeier-Haack reaction.[4] 2. High Reaction Temperature: Excessive heat can accelerate polymerization and decomposition.1. Controlled Addition: Add the pyrrole substrate slowly to the Vilsmeier reagent at a low temperature (e.g., 0-5°C) to control the initial exothermic reaction. 2. Temperature Control: Maintain a controlled temperature throughout the reaction. Avoid excessive heating.
Product is a Dark Oil or Solid and Difficult to Purify 1. Presence of Polymeric Impurities: As mentioned above, pyrrole polymerization can lead to colored, high-molecular-weight impurities.[4] 2. Oxidation of the Product: The pyrrole-3-carbaldehyde product can be sensitive to air and may oxidize, leading to colored impurities.1. Purification Method: For small-scale purifications, flash column chromatography on silica gel is often effective. A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. For larger scales, vacuum distillation can be employed to remove non-volatile impurities.[5] 2. Inert Atmosphere: Handle the crude and purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the purified product at low temperatures and protected from light.
Multiple Spots on TLC, Indicating a Mixture of Products 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material. 2. Formation of Regioisomers: While formylation is expected at the 3-position, there might be a small amount of formylation at other positions, although this is less likely for a 2,5-disubstituted pyrrole. 3. Diformylation: Under forcing conditions, diformylation could potentially occur.[2]1. Reaction Monitoring: Monitor the reaction progress closely using TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Spectroscopic Analysis: After purification, confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the obtained spectra with expected values. 3. Stoichiometry Control: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrrole) to minimize side reactions like diformylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of the Vilsmeier reagent?

A1: The Vilsmeier reagent, which is a chloroiminium salt formed from DMF and POCl₃, is typically a colorless or pale-yellow solid or solution. The formation of a dark color during its preparation may indicate the presence of impurities in the starting materials.

Q2: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?

A2: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. Then, the electron-rich 1-ethyl-2,5-dimethylpyrrole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is subsequently hydrolyzed during the workup to yield the final aldehyde product.

Q3: What are the key safety precautions for this reaction?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step with water or a basic solution is highly exothermic and should be done slowly and with cooling.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The starting pyrrole is less polar than the aldehyde product, so the product spot will have a lower Rf value.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR (in CDCl₃): δ ~9.8 (s, 1H, -CHO), ~6.5 (s, 1H, pyrrole-H), ~3.9 (q, 2H, -CH₂CH₃), ~2.5 (s, 3H, pyrrole-CH₃), ~2.2 (s, 3H, pyrrole-CH₃), ~1.3 (t, 3H, -CH₂CH₃).

  • ¹³C NMR (in CDCl₃): δ ~185 (-CHO), ~140 (pyrrole-C), ~130 (pyrrole-C), ~125 (pyrrole-C), ~115 (pyrrole-C), ~40 (-CH₂CH₃), ~15 (-CH₂CH₃), ~13 (pyrrole-CH₃), ~11 (pyrrole-CH₃).

  • Mass Spectrometry (EI): M⁺ at m/z = 151.

Experimental Protocols

Representative Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of pyrroles. Optimization may be required to achieve the best results.

Materials:

  • 1-Ethyl-2,5-dimethylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-ethyl-2,5-dimethylpyrrole (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the pyrrole dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0°C and slowly quench by the addition of a cold aqueous solution of sodium acetate trihydrate (5 equivalents). This step is exothermic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Pyrrole 1-Ethyl-2,5-dimethylpyrrole Pyrrole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_Intermediate->Aldehyde + H₂O (Workup) Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Add Add 1-Ethyl-2,5-dimethylpyrrole Solution at 0°C Reagent_Prep->Substrate_Add Reaction Stir at Room Temperature (Monitor by TLC) Substrate_Add->Reaction Quench Quench with Aqueous Sodium Acetate Solution Reaction->Quench Workup Aqueous Workup (Extraction, Washing, Drying) Quench->Workup Purification Purify by Column Chromatography or Vacuum Distillation Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End Troubleshooting_Flowchart Start Low Yield or Incomplete Reaction? Check_Reagents Check Purity and Anhydrous Nature of Reagents Start->Check_Reagents Yes Dark_Mixture Dark Tarry Mixture? Start->Dark_Mixture No Optimize_Temp Increase Reaction Temperature or Time Check_Reagents->Optimize_Temp Failure Re-evaluate Strategy Check_Reagents->Failure Optimize_Temp->Dark_Mixture Optimize_Temp->Failure Control_Addition Ensure Slow, Cooled Addition of Pyrrole Dark_Mixture->Control_Addition Yes Purification_Issue Purification Difficulty? Dark_Mixture->Purification_Issue No Control_Addition->Purification_Issue Control_Addition->Failure Choose_Method Select Appropriate Method: Chromatography for Small Scale, Distillation for Large Scale Purification_Issue->Choose_Method Yes Success Successful Synthesis Purification_Issue->Success No Inert_Atmosphere Work Under Inert Atmosphere to Prevent Oxidation Choose_Method->Inert_Atmosphere Inert_Atmosphere->Success

References

common side products in the synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A1: The most common method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of the electron-rich 1-Ethyl-2,5-dimethyl-1H-pyrrole substrate using a Vilsmeier reagent, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

Q2: What are the potential side products in this synthesis?

A2: Several side products can form during the Vilsmeier-Haack synthesis of this compound. These can include unreacted starting material, di-formylated products, and products resulting from incomplete hydrolysis of the reaction intermediate. The presence of impurities in the starting pyrrole can also lead to undesired byproducts.

Q3: My reaction mixture has turned dark and tarry. What could be the cause?

A3: The formation of a dark, tarry residue is often an indication of reaction overheating.[3] The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to polymerization and decomposition of the starting material and/or product.[3] It is crucial to maintain the recommended low temperature, especially during the formation of the Vilsmeier reagent and the addition of the pyrrole substrate.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[3] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (1-Ethyl-2,5-dimethyl-1H-pyrrole) and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of side products due to prolonged reaction times or overheating.

Q5: What are the best practices for purifying the final product?

A5: The purification of this compound typically involves column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used as the eluent. Recrystallization can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[3] 2. Incomplete Reaction: Insufficient reaction time or temperature.[3] 3. Product Loss During Work-up: The product may be partially soluble in the aqueous phase.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity DMF and POCl₃. 2. Monitor the reaction by TLC to ensure the complete consumption of the starting material. If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid decomposition.[3] 3. During the aqueous work-up, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Presence of Unreacted Starting Material 1. Insufficient Vilsmeier Reagent: The molar ratio of the Vilsmeier reagent to the pyrrole substrate may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material. 2. Continue to monitor the reaction by TLC until the starting material spot is no longer visible.
Formation of a Di-formylated Side Product Excess Vilsmeier Reagent or High Temperature: Using a large excess of the formylating agent or elevated reaction temperatures can lead to the introduction of a second formyl group at the 4-position of the pyrrole ring.[1]1. Carefully control the stoichiometry of the Vilsmeier reagent. 2. Maintain the recommended low reaction temperature throughout the addition and reaction phases.
Product is Contaminated with a Colored Impurity Decomposition of Reagents or Product: The Vilsmeier reagent or the pyrrole substrate can be sensitive to air and moisture, leading to colored degradation products.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled pyrrole starting material. 3. Purification by column chromatography, potentially with the addition of a small amount of activated carbon during workup, can help remove colored impurities.
Incomplete Hydrolysis of the Iminium Salt Intermediate Insufficient Water or Inadequate pH during Work-up: The intermediate iminium salt requires hydrolysis to yield the final aldehyde.1. Ensure that a sufficient amount of water is used during the quenching step. 2. The hydrolysis is typically facilitated by adjusting the pH to be neutral or slightly basic.

Experimental Protocols

Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole (Precursor)

The precursor, 1-Ethyl-2,5-dimethyl-1H-pyrrole, is commonly synthesized via the Paal-Knorr pyrrole synthesis. This involves the condensation of 2,5-hexanedione with ethylamine.

Materials:

  • 2,5-hexanedione

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol or water)

  • Glacial acetic acid (catalyst)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve 2,5-hexanedione in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add the ethylamine solution to the mixture with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-Ethyl-2,5-dimethyl-1H-pyrrole.

Synthesis of this compound (Vilsmeier-Haack Reaction)

This protocol is a representative procedure for the formylation of a substituted pyrrole.

Materials:

  • 1-Ethyl-2,5-dimethyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF and cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise to the stirred DMF solution while maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes.

  • Formylation: Dissolve 1-Ethyl-2,5-dimethyl-1H-pyrrole in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time determined by TLC monitoring (typically 1-3 hours).

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for the Synthesis of this compound Start Reaction Complete TLC_Analysis Analyze Crude Product by TLC Start->TLC_Analysis Desired_Product Desired Product is the Major Spot? TLC_Analysis->Desired_Product Purification Proceed to Purification (Column Chromatography) Desired_Product->Purification Yes Low_Yield Low Yield or No Product Desired_Product->Low_Yield No, Low Yield Multiple_Spots Multiple Spots Observed Desired_Product->Multiple_Spots No, Multiple Products End Pure Product Obtained Purification->End Check_Reagents Check Reagent Quality and Anhydrous Conditions Low_Yield->Check_Reagents Optimize_Time_Temp Optimize Reaction Time and Temperature Low_Yield->Optimize_Time_Temp Check_Workup Review Work-up Procedure for Product Loss Low_Yield->Check_Workup Identify_Byproducts Identify Side Products (e.g., by NMR, MS) Multiple_Spots->Identify_Byproducts Check_Reagents->Start Optimize_Time_Temp->Start Check_Workup->Start Adjust_Stoichiometry Adjust Stoichiometry of Vilsmeier Reagent Identify_Byproducts->Adjust_Stoichiometry Di-formylation Detected Control_Temp Ensure Strict Temperature Control Identify_Byproducts->Control_Temp Degradation Products Detected Adjust_Stoichiometry->Start Control_Temp->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, ultimately helping to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and efficient synthetic route is a two-step process. The first step is the synthesis of the pyrrole core, 1-ethyl-2,5-dimethyl-1H-pyrrole, via the Paal-Knorr synthesis.[1][2] This involves the condensation of 2,5-hexanedione with ethylamine. The second step is the formylation of the resulting pyrrole derivative at the 3-position using the Vilsmeier-Haack reaction, which typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Q2: I am getting a very low yield in the first step (Paal-Knorr synthesis). What are the possible causes?

A2: Low yields in the Paal-Knorr synthesis of 1-ethyl-2,5-dimethyl-1H-pyrrole can often be attributed to several factors:

  • Incorrect pH: The reaction is sensitive to pH. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[1] The reaction is best performed under neutral or weakly acidic conditions.

  • Amine Volatility: Ethylamine is volatile. If the reaction is run at a high temperature in an open or poorly sealed vessel, the loss of the amine will lead to incomplete reaction.

  • Reaction Time and Temperature: The reaction may require sufficient time and gentle heating to go to completion.

Q3: My main issue is the formation of the wrong isomer during the Vilsmeier-Haack formylation. How can I favor the formation of the 3-carbaldehyde over the 2-carbaldehyde?

A3: The regioselectivity of the Vilsmeier-Haack formylation on 1-substituted pyrroles is primarily governed by steric hindrance.[5] The Vilsmeier reagent is bulky, and its electrophilic attack is more likely to occur at the less sterically hindered position. In the case of 1-ethyl-2,5-dimethyl-1H-pyrrole, the 2- and 5-positions are blocked by methyl groups, and the 1-position by an ethyl group. This steric crowding around the α-positions (2- and 5-) directs the formylation to the β-position (3- or 4-). Since the 3- and 4-positions are electronically similar, a mixture may be possible, but the 3-position is generally favored.

Q4: The workup of the Vilsmeier-Haack reaction is messy, and I am losing a lot of product. Are there any tips for a more efficient workup?

A4: The workup of the Vilsmeier-Haack reaction involves the hydrolysis of an iminium salt intermediate, which can sometimes be problematic. Here are some suggestions for a cleaner workup:

  • Controlled Hydrolysis: Pouring the reaction mixture onto crushed ice and then carefully neutralizing with a base like sodium bicarbonate or sodium acetate solution can help to control the hydrolysis and minimize side reactions.[6]

  • Thorough Extraction: The product may have some water solubility. Ensure you perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield of 1-Ethyl-2,5-dimethyl-1H-pyrrole (Step 1) Reaction conditions are too acidic, favoring furan formation.[1]Buffer the reaction with a weak acid like acetic acid or run it in a neutral solvent.
Loss of volatile ethylamine.Use a sealed reaction vessel or a reflux condenser to prevent the escape of ethylamine.
Incomplete reaction.Increase the reaction time or gently heat the mixture. Monitor the reaction progress by TLC.
Formation of a Dark, Tarry Residue in the Vilsmeier-Haack Reaction (Step 2) The reaction is exothermic and may have overheated, leading to polymerization.Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and add the pyrrole substrate dropwise while maintaining the low temperature.
Impurities in the starting pyrrole or solvents.Ensure the 1-ethyl-2,5-dimethyl-1H-pyrrole is purified before use and that all solvents are anhydrous.
Low Yield of this compound (Step 2) Incomplete formation of the Vilsmeier reagent.Use fresh, high-purity POCl₃ and anhydrous DMF. Prepare the reagent immediately before use.
The pyrrole substrate is not reactive enough.For less reactive substrates, a larger excess of the Vilsmeier reagent or a slight increase in the reaction temperature might be necessary. Monitor by TLC to avoid decomposition.
Product decomposition during workup.Perform the aqueous workup at low temperatures and neutralize carefully with a mild base.
Difficulty in Isolating the Final Product The product is partially soluble in the aqueous layer.Back-extract the aqueous layer multiple times with an organic solvent.
Emulsion formation during extraction.Addition of brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole (Paal-Knorr Synthesis)

This protocol is a general guideline based on the principles of the Paal-Knorr pyrrole synthesis.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1 equivalent) and a suitable solvent such as ethanol or water.

  • Addition of Amine: To the stirred solution, add ethylamine (1.1 to 1.5 equivalents). A weak acid catalyst like glacial acetic acid (0.1 equivalents) can be added to accelerate the reaction.[1]

  • Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrroles.[6]

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 1.2 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the purified 1-ethyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in a minimal amount of an anhydrous solvent like dichloromethane or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until the starting material is consumed as indicated by TLC. Gentle heating (e.g., to 40-50 °C) may be required if the reaction is sluggish.[7]

  • Workup: Cool the reaction mixture back down in an ice bath and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Synthetic Workflow

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Reaction A 2,5-Hexanedione C 1-Ethyl-2,5-dimethyl-1H-pyrrole A->C B Ethylamine B->C E This compound C->E D DMF + POCl3 D->E

Caption: Overall synthetic route to the target compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Step Which step has low yield? Start->Step PaalKnorr Paal-Knorr (Step 1) Step->PaalKnorr Step 1 Vilsmeier Vilsmeier-Haack (Step 2) Step->Vilsmeier Step 2 PK_pH Check pH (avoid strongly acidic conditions) PaalKnorr->PK_pH PK_Amine Ensure closed system (prevent amine evaporation) PaalKnorr->PK_Amine PK_Time Increase reaction time/temperature PaalKnorr->PK_Time VH_Reagent Check reagent quality (anhydrous conditions) Vilsmeier->VH_Reagent VH_Temp Control reaction temperature (avoid overheating) Vilsmeier->VH_Temp VH_Workup Optimize workup (careful hydrolysis & extraction) Vilsmeier->VH_Workup VH_Isomer Check for isomer formation (confirm structure) Vilsmeier->VH_Isomer

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My crude 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a dark-colored oil or solid. Is this normal?

A1: Yes, it is common for crude substituted pyrroles to appear as dark oils or solids. Pyrrole rings, particularly when electron-rich, are susceptible to oxidation and polymerization when exposed to air, light, or acidic conditions, leading to the formation of colored impurities. The primary goal of purification is to remove these byproducts and obtain a pure, often lighter-colored, compound. To minimize degradation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q2: What are the likely impurities in my crude product?

A2: The nature of impurities will largely depend on the synthetic route employed. For instance, in a Paal-Knorr synthesis, which is a common method for preparing substituted pyrroles, potential impurities include:

  • Unreacted starting materials: Such as the 1,4-dicarbonyl precursor and ethylamine.

  • Polymeric materials: Pyrroles can polymerize, especially in the presence of acid or upon exposure to air.[1]

  • Oxidation byproducts: Exposure to atmospheric oxygen can lead to various oxidized species.

  • Side-reaction products: Depending on the specific reaction conditions, these could include furan derivatives or products of incomplete cyclization.[2]

  • Residual catalyst or acid: Catalysts or acids used in the synthesis may carry over.

Q3: How should I store the purified this compound?

A3: Due to its potential sensitivity to air, light, and heat, the purified compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at low temperatures, preferably at or below -20°C, to minimize degradation.

Q4: Which purification technique is generally most effective for a compound like this?

A4: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Small scale (< 1 g): Flash column chromatography is often the most effective method for achieving high purity.

  • Medium to large scale (1 g - 50 g): A combination of vacuum distillation (if the compound is thermally stable) followed by recrystallization is often a more practical and scalable approach.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Product appears colored (e.g., yellow, brown) after column chromatography. 1. Oxidation: The pyrrole ring is susceptible to oxidation on exposure to air and light.[1]2. Residual Acid: Trace acid from the synthesis can promote degradation.3. Highly conjugated byproducts: Small amounts of colored byproducts may have formed during the synthesis.1. Minimize Exposure: Work quickly and, if possible, under an inert atmosphere. Use amber glassware or cover your flasks with aluminum foil.2. Charcoal Treatment: Before the final purification step, dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal to adsorb colored impurities.[1]3. Neutralize Silica Gel: If you suspect the compound is degrading on acidic silica gel, you can use silica gel that has been neutralized with a base like triethylamine.
The compound "oils out" instead of crystallizing during recrystallization. 1. Supersaturation: The solution is too concentrated, or the cooling is too rapid.2. Low Melting Point: The melting point of the compound may be lower than the temperature of the solution.3. Impurity Presence: Impurities can inhibit crystal formation.1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]2. Solvent System: Try a different solvent or a two-solvent system.3. Seeding: If you have a pure crystal, add it to the cooled solution to induce crystallization.[1]
Difficulty eluting the compound from a silica gel column. 1. Strong Adsorption: The compound may be strongly adsorbed to the silica gel.2. Inappropriate Solvent System: The eluent may not be polar enough.1. Increase Eluent Polarity: Gradually increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). You could also switch to a more polar system like dichloromethane/methanol.[1]2. Use of Additives: If the compound is stable to acid, adding a small amount of acetic or formic acid to the eluent can help displace it from the silica.[1]
Low yield after purification. 1. Product Loss: Material loss during transfers and multiple purification steps.2. Degradation: The compound may be unstable under the purification conditions (e.g., heat during distillation, prolonged exposure to silica gel).3. Inefficient Separation: Poor separation during chromatography or distillation.1. Optimize Technique: Refine your purification technique to minimize transfers.2. Milder Conditions: Use reduced pressure for distillation to lower the boiling point. Minimize the time the compound spends on the chromatography column.3. Method Combination: Consider a multi-step purification process, for example, a quick filtration through a plug of silica to remove baseline impurities followed by recrystallization.
Persistent water contamination in the final product. 1. Incomplete Drying: The product was not thoroughly dried before the final purification step.2. Azeotrope Formation: The compound may form an azeotrope with water.1. Thorough Drying: Ensure the crude product is adequately dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before purification.2. Azeotropic Distillation: If an azeotrope is suspected, distillation with a solvent that forms a lower-boiling azeotrope with water (e.g., toluene) can be effective.

Experimental Protocols (General Guidance)

The following are generalized protocols that can be adapted for the purification of this compound.

Flash Column Chromatography

This method is suitable for small-scale purification and for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate; the optimal ratio should be determined by TLC)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

This technique is effective for purifying solid compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Since no specific quantitative data for the purification of this compound is available, the following table provides a general comparison of common purification techniques for substituted pyrroles.

Purification Method Typical Purity Achieved Typical Yield Scale Advantages Disadvantages
Flash Column Chromatography >98%60-95%Small (<1 g)Effective for separating closely related impurities.Can be time-consuming; potential for product degradation on silica gel.
Recrystallization >99%50-85%Small to LargeCan achieve very high purity; scalable.Requires finding a suitable solvent system; may not remove all impurities.
Vacuum Distillation >97%70-90%Medium to LargeGood for removing non-volatile impurities; scalable.Requires the compound to be thermally stable; may not separate compounds with similar boiling points.

Visualizations

The following diagrams illustrate a general workflow for the purification of a substituted pyrrole carbaldehyde and a troubleshooting decision tree.

Purification_Workflow Crude Crude Product (Dark Oil/Solid) TLC TLC Analysis Crude->TLC Decision Choose Purification Method TLC->Decision Chromatography Flash Column Chromatography Decision->Chromatography Small Scale or Complex Mixture Recrystallization Recrystallization Decision->Recrystallization Solid Product Distillation Vacuum Distillation Decision->Distillation Liquid Product (Thermally Stable) Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: A general experimental workflow for the purification of a substituted pyrrole.

Troubleshooting_Diagram Start Purification Issue Colored_Product Colored Product? Start->Colored_Product Oiling_Out Oiling Out? Start->Oiling_Out Low_Yield Low Yield? Start->Low_Yield Charcoal Use Activated Charcoal Colored_Product->Charcoal Yes Neutral_Silica Use Neutralized Silica Gel Colored_Product->Neutral_Silica Yes Slow_Cool Cool Slowly Oiling_Out->Slow_Cool Yes Change_Solvent Change Solvent Oiling_Out->Change_Solvent Yes Milder_Conditions Use Milder Conditions Low_Yield->Milder_Conditions Yes Optimize_Technique Optimize Technique Low_Yield->Optimize_Technique Yes

Caption: A troubleshooting guide for common purification issues.

References

Technical Support Center: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde during experimental procedures.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Compound (Solid or in Solution)

Possible Cause:

  • Oxidation/Aerial Degradation: Pyrrole moieties are susceptible to oxidation, which can be accelerated by air and light, leading to the formation of colored polymeric byproducts.[1] The aldehyde group is also prone to oxidation to a carboxylic acid.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of pyrrole-containing compounds.[2][3]

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use solvents that have been de-gassed by sparging with an inert gas.

  • Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect from light.[2][3] Conduct experiments in a fume hood with the sash down or in a light-protected environment.

  • Low Temperature Storage: Store the compound at low temperatures (e.g., -20°C) to slow down the rate of degradation.

  • Antioxidant Addition: Consider the addition of a suitable antioxidant to solutions. (See FAQ section for recommendations).

Issue 2: Low Assay Value or Presence of Impurities in Recently Prepared Solutions

Possible Cause:

  • Hydrolysis: The compound may be unstable in acidic or alkaline aqueous solutions, leading to hydrolysis.[2][3]

  • Solvent Reactivity: The aldehyde group may react with certain nucleophilic solvents or impurities in the solvent (e.g., amines, alcohols under certain conditions).

  • Autocondensation/Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts.[4][5]

Troubleshooting Steps:

  • pH Control: Maintain the pH of aqueous solutions in the neutral range (pH 6-8), as some pyrrole derivatives show maximum stability in this range.[2][3] Prepare fresh buffers and verify the pH.

  • Solvent Purity: Use high-purity, anhydrous solvents. If using alcohols, be aware of the potential for acetal formation, especially in the presence of an acid catalyst.

  • Fresh Solutions: Prepare solutions immediately before use. Avoid long-term storage of solutions unless their stability has been verified under the specific storage conditions.

  • Forced Degradation Study: Conduct a forced degradation study to identify the specific conditions (pH, oxidant, light, heat) that cause degradation. This will help in developing a robust experimental protocol.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C and protected from light. For short-term use, storage at 2-8°C under the same conditions is acceptable.

Q2: Which solvents are recommended for dissolving this compound?

A2: The choice of solvent depends on the specific application. For general use, aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are often suitable. If protic solvents like ethanol or methanol are required, use high-purity grades and prepare solutions fresh. For aqueous applications, use a buffered solution in the neutral pH range.

Q3: Can I use antioxidants to improve the stability of my solutions? What do you recommend?

A3: Yes, adding antioxidants can be beneficial. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%) are commonly used to inhibit radical-mediated oxidation. The addition of a formyl group to a pyrrole ring has been noted to enhance antioxidative activity in some cases.[8] The suitability of an antioxidant should be tested to ensure it does not interfere with your experiment.

Q4: How can I monitor the stability of my compound over time?

A4: The most common method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][9] By analyzing samples at different time points, you can quantify the parent compound and detect the formation of degradation products. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities.[10]

Data Presentation: Forced Degradation Study Summary

The following table summarizes hypothetical results from a forced degradation study on this compound in solution (1 mg/mL in 1:1 acetonitrile:aqueous buffer) after 24 hours.

Stress ConditionTemperature (°C)Degradation (%)Major Degradation Product(s) Identified (Hypothetical)
0.1 M HCl6025%Pyrrole ring-opened products
pH 7.4 Buffer605%Minor oxidative impurities
0.1 M NaOH60>90%Polymeric materials, extensive decomposition
3% H₂O₂2540%Oxidized pyrrole species, Carboxylic acid derivative
Light (Xenon lamp)2515%Photodegradation products
Heat (Dark)8010%Thermally induced impurities

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate 2 mL of the stock solution at 80°C in the dark.

  • Photodegradation: Expose 2 mL of the stock solution to a calibrated light source (e.g., Xenon lamp providing ICH-compliant illumination) at room temperature. A control sample should be wrapped in foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of a time-zero or unstressed control.

  • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Protocol 2: HPLC Method for Stability Testing

This protocol provides a starting point for developing an HPLC method to assess the purity and stability of the compound.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., 290 nm) and use a DAD to analyze peak purity.

  • Injection Volume: 10 µL.

Visualizations

G Troubleshooting Workflow for Compound Instability start Instability Observed (e.g., Discoloration, Impurities) check_solid_solution Is the compound in solid form or solution? start->check_solid_solution solid_actions Solid Form Actions: 1. Store under inert gas (N2/Ar). 2. Protect from light (amber vial). 3. Store at low temperature (-20°C). check_solid_solution->solid_actions Solid solution_actions Solution Actions: - Check pH of the solution. - Verify solvent purity. - Prepare fresh solutions. check_solid_solution->solution_actions Solution retest Re-test for Stability solid_actions->retest check_ph Is the solution acidic or alkaline? solution_actions->check_ph adjust_ph Adjust pH to neutral (6-8) using appropriate buffers. check_ph->adjust_ph Yes check_solvent Is the solvent high purity and appropriate for the compound? check_ph->check_solvent No (Neutral) adjust_ph->check_solvent change_solvent Use high-purity, anhydrous, and/or aprotic solvents. Consider adding antioxidants. check_solvent->change_solvent No check_solvent->retest Yes change_solvent->retest

Caption: A decision-making workflow for troubleshooting the instability of the compound.

G Potential Degradation Pathways compound 1-Ethyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde oxidation Oxidation (O2, H2O2) compound->oxidation hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis photodegradation Photodegradation (Light/UV) compound->photodegradation polymerization Polymerization/ Condensation compound->polymerization product_ox Carboxylic Acid Derivative & Oxidized Pyrrole Species oxidation->product_ox product_hydro Ring-Opened Products hydrolysis->product_hydro product_photo Various Photoproducts photodegradation->product_photo product_poly Colored Polymeric Byproducts polymerization->product_poly

Caption: An overview of potential degradation pathways for the target compound.

References

avoiding polymerization of pyrrole aldehydes during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrrole aldehydes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of polymerization, during your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrrole aldehyde synthesis is resulting in a dark, tarry substance instead of the desired product. What is causing this?

A1: The formation of a dark, tarry residue is a common indication of polymerization of the pyrrole aldehyde or the starting pyrrole itself. This is often triggered by overly acidic conditions, high reaction temperatures, or exposure to oxygen. Pyrroles are electron-rich aromatic compounds that are susceptible to acid-catalyzed polymerization.[1][2]

Q2: How can I prevent the polymerization of my pyrrole aldehyde during the reaction?

A2: To minimize polymerization, several precautions should be taken:

  • Temperature Control: Maintain strict temperature control, especially during exothermic steps. Running the reaction at lower temperatures can help control the reaction rate and reduce side reactions.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can initiate polymerization.[3]

  • Use of Protecting Groups: Introducing an electron-withdrawing protecting group on the pyrrole nitrogen can significantly reduce the ring's reactivity and susceptibility to polymerization.[4][5]

  • pH Control: Avoid highly acidic conditions. If an acid catalyst is necessary, consider using a milder acid or ensuring the pH does not drop too low.[1]

Q3: What are the best practices for storing pyrrole and pyrrole-2-carboxaldehyde to ensure stability?

A3: Pyrrole and its aldehyde derivatives are prone to degradation upon exposure to air, light, and heat. For long-term storage, it is recommended to:

  • Store the compound at low temperatures, with freezing at -80°C being an effective method to halt spontaneous polymerization.[3][6]

  • Keep the container tightly sealed and under an inert atmosphere (nitrogen or argon).[3][7]

  • Protect the compound from light by using an amber-colored vial or storing it in a dark place.[6][7]

  • For pyrrole itself, it is best to distill it immediately before use to remove any polymeric impurities.[2]

Q4: During the workup of my Vilsmeier-Haack formylation, I am losing a significant portion of my product. What could be going wrong?

A4: A critical step in the Vilsmeier-Haack workup is the hydrolysis of the intermediate iminium salt. If the acidic byproducts from the reaction (e.g., from phosphorus oxychloride) are not properly neutralized, the acidic conditions can lead to the degradation and polymerization of the desired pyrrole-2-carboxaldehyde. It is essential to neutralize the reaction mixture, for instance with a sodium acetate or sodium carbonate solution, to prevent product loss.[8]

Troubleshooting Guides

Issue 1: Low Yield in Vilsmeier-Haack Formylation of Pyrrole

This guide provides a systematic approach to troubleshooting low yields in the Vilsmeier-Haack formylation of pyrrole to produce pyrrole-2-carboxaldehyde.

Troubleshooting Workflow

start Low or No Product Yield check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents reagent_issue Inactive Vilsmeier Reagent (Moisture contamination?) or Incorrect Stoichiometry? check_reagents->reagent_issue remedy_reagents Use fresh, anhydrous DMF and POCl3. Verify molar ratios. reagent_issue->remedy_reagents Yes check_conditions 2. Review Reaction Conditions reagent_issue->check_conditions No end_success Improved Yield remedy_reagents->end_success conditions_issue Temperature too low? Reaction time too short? check_conditions->conditions_issue remedy_conditions Gradually increase temperature. Monitor reaction by TLC to determine completion. conditions_issue->remedy_conditions Yes check_workup 3. Examine Workup Procedure conditions_issue->check_workup No remedy_conditions->end_success workup_issue Incomplete hydrolysis or Product degradation due to acidity? check_workup->workup_issue remedy_workup Ensure complete neutralization with base (e.g., NaOAc). Maintain low temperature during workup. workup_issue->remedy_workup Yes check_purification 4. Assess Purification Step workup_issue->check_purification No remedy_workup->end_success purification_issue Product loss during purification? check_purification->purification_issue remedy_purification Optimize chromatography conditions. Consider recrystallization. purification_issue->remedy_purification Yes purification_issue->end_success No remedy_purification->end_success pyrrole1 Pyrrole protonated_pyrrole α-Protonated Pyrrole (Electrophile) pyrrole1->protonated_pyrrole Protonation proton H+ proton->protonated_pyrrole dimer Dimer Intermediate protonated_pyrrole->dimer pyrrole2 Pyrrole (Nucleophile) pyrrole2->dimer Nucleophilic Attack polymer Polymer dimer->polymer Further Condensation h_plus_out H+ dimer->h_plus_out Deprotonation

References

Technical Support Center: Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and industrially applicable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1-Ethyl-2,5-dimethyl-1H-pyrrole, using a Vilsmeier reagent.[2][3][5]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, typically formed in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3][5] This electrophilic species is the active formylating agent in the reaction.

Q3: What are the critical safety considerations for a scale-up Vilsmeier-Haack reaction?

The formation of the Vilsmeier reagent is a highly exothermic reaction. Proper temperature control is crucial to prevent a runaway reaction.[6] Additionally, phosphorus oxychloride is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Q4: What are the typical solvents used for this reaction?

N,N-Dimethylformamide (DMF) often serves as both a reagent and a solvent.[1] In some cases, other inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used to aid in temperature control and facilitate the reaction.[6]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The disappearance of the starting pyrrole spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Incorrect Reaction Temperature The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-10 °C). After the addition of the pyrrole, the reaction may require gentle heating to proceed to completion. Monitor the temperature closely.
Poor Quality Reagents Use freshly distilled or high-purity phosphorus oxychloride and N,N-dimethylformamide. Older DMF can contain dimethylamine, which can lead to side reactions.
Inefficient Hydrolysis The intermediate iminium salt must be hydrolyzed to the final aldehyde. This is typically achieved by quenching the reaction mixture with an aqueous solution of a base like sodium acetate or sodium carbonate, sometimes with gentle heating.
Formation of Impurities and Byproducts
Potential Cause Recommended Solution
Di-formylation The formation of a dicarbaldehyde can occur, especially with an excess of the Vilsmeier reagent or at higher temperatures. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents).
Polymerization/Tar Formation Pyrroles can be sensitive to strongly acidic conditions and elevated temperatures, leading to the formation of dark, tarry substances. Maintain strict temperature control and consider using a higher dilution.
Chlorinated Byproducts In some instances, chlorination of the pyrrole ring can occur as a side reaction. Optimizing the reaction temperature and stoichiometry can help minimize this.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a representative procedure based on established methods for the formylation of pyrroles.

Materials:

Reagent Molecular Weight ( g/mol ) Equivalents
1-Ethyl-2,5-dimethyl-1H-pyrrole123.201.0
N,N-Dimethylformamide (DMF)73.095.0
Phosphorus oxychloride (POCl₃)153.331.2
Dichloromethane (DCM), anhydrous84.93-
Sodium acetate trihydrate136.083.0
Water18.02-
Ethyl acetate88.11-
Hexane86.18-
Saturated sodium bicarbonate solution--
Brine--
Anhydrous sodium sulfate142.04-

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5.0 eq.). Cool the flask to 0 °C in an ice-salt bath. To the stirred DMF, add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

  • Reaction with Pyrrole: Dilute the Vilsmeier reagent with anhydrous dichloromethane. In a separate flask, dissolve 1-Ethyl-2,5-dimethyl-1H-pyrrole (1.0 eq.) in anhydrous dichloromethane. Add the pyrrole solution dropwise to the stirred suspension of the Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: In a separate large beaker, prepare a solution of sodium acetate trihydrate (3.0 eq.) in water. Cool this solution in an ice bath. Carefully and slowly pour the reaction mixture into the cold sodium acetate solution with vigorous stirring. The hydrolysis of the intermediate iminium salt is exothermic. After the addition is complete, the mixture can be gently heated to 50-60 °C for 30 minutes to ensure complete hydrolysis.

  • Work-up and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[7]

Data Presentation

The following tables present illustrative data on how reaction parameters can influence the yield and purity of this compound. Note: This data is for representative purposes and may not reflect actual experimental results.

Table 1: Effect of Temperature on Yield and Purity

Reaction Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
046595
25 (Room Temp)28592
5017080 (increased byproducts)

Table 2: Effect of POCl₃ Stoichiometry on Yield and Purity

Equivalents of POCl₃ Reaction Time (h) Yield (%) Purity (by HPLC, %)
1.047596
1.228592
1.528885 (increased di-formylation)

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Formation Vilsmeier Reagent Formation (0-10°C) DMF->Vilsmeier_Formation POCl3 POCl₃ POCl3->Vilsmeier_Formation Pyrrole 1-Ethyl-2,5-dimethyl-1H-pyrrole in Anhydrous DCM Formylation Formylation Reaction (0°C to RT) Pyrrole->Formylation Vilsmeier_Formation->Formylation Hydrolysis Hydrolysis (Aqueous NaOAc) Formylation->Hydrolysis Extraction Extraction with Ethyl Acetate Hydrolysis->Extraction Washing Washing (aq. NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low or No Yield Observed Moisture Moisture Contamination? Start->Moisture Temp Incorrect Temperature? Moisture->Temp No Sol_Moisture Use anhydrous reagents and inert atmosphere. Moisture->Sol_Moisture Yes Reagents Poor Reagent Quality? Temp->Reagents No Sol_Temp Maintain strict temperature control (0-10°C for Vilsmeier formation). Temp->Sol_Temp Yes Hydrolysis Inefficient Hydrolysis? Reagents->Hydrolysis No Sol_Reagents Use freshly distilled/high-purity reagents. Reagents->Sol_Reagents Yes Sol_Hydrolysis Ensure complete hydrolysis with aqueous base, gentle heating if necessary. Hydrolysis->Sol_Hydrolysis Yes

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Characterization of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Q1: I am experiencing very low yields in the synthesis of this compound via the Vilsmeier-Haack reaction. What are the potential causes and solutions?

Low yields in a Vilsmeier-Haack formylation are a common issue.[1] Several factors could be at play:

  • Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF). The purity of the starting 1-ethyl-2,5-dimethyl-1H-pyrrole is also crucial.

  • Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. The reaction should be maintained at a low temperature (typically 0-5°C) during the addition of reagents.[2][3] Letting the temperature rise can lead to the formation of side products and decomposition.

  • Insufficient Hydrolysis of the Iminium Salt: After the formylation, the intermediate iminium salt must be hydrolyzed to yield the aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product. Ensure thorough mixing and adequate time for the hydrolysis step, which may require gentle heating.[3]

  • Product Loss During Workup: The product may have some solubility in the aqueous layer. Ensure efficient extraction with a suitable organic solvent and perform multiple extractions to maximize recovery.

Troubleshooting Low Yields

Potential Cause Recommended Solution Expected Outcome
Presence of waterThoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.[1]Increased yield and reduced side reactions.
Low reagent qualityUse freshly distilled POCl₃ and anhydrous DMF.More efficient formation of the Vilsmeier reagent.
Incorrect reaction temperatureMaintain a temperature of 0-5°C during reagent addition.[3]Minimized side product formation.
Incomplete hydrolysisEnsure complete hydrolysis of the iminium salt by adjusting pH and allowing sufficient reaction time, possibly with gentle heating.[3]Higher conversion to the final aldehyde product.
Product loss during workupPerform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[1]Maximized recovery of the isolated product.

Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products and how can I minimize their formation?

The formation of multiple products can be attributed to several side reactions:

  • Polymerization: Pyrroles are susceptible to polymerization under acidic conditions. The Vilsmeier-Haack reaction is acidic, so careful control of the reaction conditions is necessary.

  • Di-formylation: Although less common at the 3-position, over-formylation at other positions on the pyrrole ring can occur if the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Unreacted Starting Material: Incomplete reaction will leave the starting pyrrole, which will appear as a separate spot on the TLC.

  • Hydrolysis of Starting Material: If water is present, it can lead to the decomposition of the starting materials or intermediates.

To minimize side products, ensure precise control of stoichiometry, maintain low reaction temperatures, and use anhydrous conditions.[1] Purification via column chromatography is typically effective in separating the desired product from impurities.[3]

Spectroscopic Characterization

Q3: I am having trouble interpreting the ¹H NMR spectrum. How can I confirm the structure and differentiate between isomers?

The ¹H NMR spectrum is a powerful tool for confirming the structure of this compound. Key signals to look for include:

  • Aldehyde Proton: A singlet typically appearing in the downfield region (around 9.5-10.0 ppm).

  • Pyrrole Ring Proton: A singlet for the remaining proton on the pyrrole ring.

  • Ethyl Group Protons: A quartet for the -CH₂- group and a triplet for the -CH₃ group, showing characteristic coupling.

  • Methyl Group Protons: Two singlets for the two methyl groups on the pyrrole ring.

Differentiation between the 3-carbaldehyde and a potential 2-carbaldehyde isomer can be achieved by analyzing the chemical shifts and coupling patterns of the pyrrole ring protons. For the 3-carbaldehyde isomer, you would expect to see a single proton signal on the pyrrole ring.

Expected ¹H NMR Chemical Shifts

Proton Expected Chemical Shift (ppm) Multiplicity
Aldehyde (-CHO)9.5 - 10.0Singlet
Pyrrole C4-H6.5 - 7.0Singlet
Ethyl (-NCH₂CH₃)3.9 - 4.2Quartet
Ethyl (-NCH₂CH₃)1.3 - 1.5Triplet
Methyl (C2-CH₃)2.2 - 2.5Singlet
Methyl (C5-CH₃)2.2 - 2.5Singlet

Q4: What are the characteristic peaks I should look for in the IR and Mass Spectrum?

  • Infrared (IR) Spectroscopy: The most prominent peak to confirm the presence of the aldehyde is the C=O stretch, which typically appears in the range of 1650-1700 cm⁻¹. Other key stretches include C-H stretches for the alkyl groups and aromatic C-H and C=C stretches for the pyrrole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₃NO, MW: 151.21).[4] Fragmentation patterns can also provide structural information, such as the loss of the ethyl group or the aldehyde group.

Spectroscopic Data Summary

Technique Key Feature Expected Value
¹H NMR Aldehyde Proton~9.6 ppm
Pyrrole Proton~6.7 ppm
¹³C NMR Aldehyde Carbonyl~185 ppm
Pyrrole Carbons110-140 ppm
IR Carbonyl Stretch (C=O)1650-1700 cm⁻¹
Mass Spec Molecular Ion (M+)m/z = 151

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions for pyrroles.[2][3]

Materials:

  • 1-Ethyl-2,5-dimethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Sodium acetate trihydrate

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF and anhydrous DCM.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ dropwise to the stirred DMF/DCM solution, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-ethyl-2,5-dimethyl-1H-pyrrole in anhydrous DCM and add it to the dropping funnel.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent, again keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Prepare a solution of sodium acetate trihydrate in water.

  • Pour the reaction mixture into the sodium acetate solution with vigorous stirring to quench the reaction and hydrolyze the iminium salt.

  • Heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

G cluster_0 Synthesis Workflow Vilsmeier Reagent Formation Vilsmeier Reagent Formation Formylation Formylation Vilsmeier Reagent Formation->Formylation Add Pyrrole Hydrolysis Hydrolysis Formylation->Hydrolysis Quench Workup & Purification Workup & Purification Hydrolysis->Workup & Purification Extract Final Product Final Product Workup & Purification->Final Product Isolate G Start Start Low Yield Low Yield Start->Low Yield Check Anhydrous Conditions Check Anhydrous Conditions Low Yield->Check Anhydrous Conditions Moisture? Verify Reagent Quality Verify Reagent Quality Low Yield->Verify Reagent Quality Old Reagents? Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Temp > 5°C? Ensure Complete Hydrolysis Ensure Complete Hydrolysis Low Yield->Ensure Complete Hydrolysis Incomplete Hydrolysis? Improve Workup Improve Workup Low Yield->Improve Workup Product Loss? Success Success Check Anhydrous Conditions->Success Verify Reagent Quality->Success Optimize Temperature->Success Ensure Complete Hydrolysis->Success Improve Workup->Success

References

dealing with impurities in 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The information provided is designed to address common issues related to impurities and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound sample is a dark oil/solid. Is this normal?

A1: Yes, it is common for crude pyrrole derivatives, including this compound, to appear as dark-colored oils or solids. This coloration is often due to the presence of polymeric byproducts and other colored impurities formed during the synthesis, particularly through the Vilsmeier-Haack reaction. The goal of the purification process is to remove these impurities to yield a lighter-colored, pure product.

Q2: What are the likely impurities in my this compound sample?

A2: The impurities in your sample will largely depend on the synthetic route employed. For a typical Vilsmeier-Haack formylation of 1-ethyl-2,5-dimethyl-1H-pyrrole, common impurities may include:

  • Unreacted starting materials: Residual 1-ethyl-2,5-dimethyl-1H-pyrrole.

  • Reagents and byproducts from the Vilsmeier-Haack reaction: Residual dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and their decomposition products.[1][2]

  • Over-formylated products: Di-formylated pyrrole derivatives can be a significant byproduct if the reaction conditions are not carefully controlled.

  • Polymeric materials: Pyrroles can be susceptible to polymerization under acidic conditions, leading to high molecular weight, often colored, impurities.[3]

  • Solvent residues: Residual solvents from the reaction and workup steps.

Q3: How can I effectively purify my this compound sample?

A3: The two most common and effective purification methods for this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the target aldehyde from both polar and non-polar impurities. A typical stationary phase is silica gel, with a gradient elution system of hexane and ethyl acetate.[4][5]

  • Recrystallization: If the crude product is a solid, recrystallization can be an efficient method for removing impurities. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyrrole derivatives include ethanol, or solvent pairs like ethanol/water or ethyl acetate/hexane.[4]

Q4: How should I store purified this compound to prevent degradation?

A4: Pyrrole aldehydes can be sensitive to air and light. For long-term storage, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light (e.g., by wrapping the container in aluminum foil), and at a low temperature (e.g., -20°C).[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of the desired product Incomplete reaction during Vilsmeier-Haack formylation.Ensure all reagents are fresh and anhydrous. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Decomposition of the product during workup or purification.Use a mild aqueous workup, for example, with a saturated solution of sodium bicarbonate. If using column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent to prevent degradation of the acid-sensitive aldehyde.[4]
Persistent colored impurities after purification Presence of highly colored polymeric byproducts.A multi-step purification approach may be necessary. Consider a preliminary purification by passing the crude product through a short plug of silica gel to remove the bulk of the colored impurities, followed by a more rigorous purification by column chromatography or recrystallization.[3]
Co-elution of impurities during column chromatography The eluent system is not optimized for the separation.Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying other solvents like dichloromethane) to find the optimal conditions for separation before running the column. A shallow gradient during elution can also improve separation.
Difficulty in inducing crystallization during recrystallization The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.Try a different solvent or a solvent pair. If the compound is slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound if available. Ensure the solution is cooled slowly to allow for crystal formation.[4]

Quantitative Data

Purification Method Typical Purity Achieved (by GC or HPLC) Typical Yield Notes
Single Recrystallization 85-95%60-80%Effective for removing less soluble impurities. Purity is highly dependent on the solvent system and the nature of the impurities.
Column Chromatography (Silica Gel) >98%50-70%Highly effective for removing a wide range of impurities. Yield can be lower due to product loss on the column.
Combined Approach (Column Chromatography followed by Recrystallization) >99%40-60%Can achieve very high purity, but with a potential reduction in overall yield.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (optional)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio and test other ratios like 8:2 and 7:3).

    • Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial eluent (the solvent system with the lowest polarity that will be used, e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica gel to prevent disturbance when adding the sample and eluent.

    • (Optional) If the aldehyde is suspected to be acid-sensitive, pre-treat the silica gel by flushing the column with the eluent containing 0.5-1% triethylamine.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If a gradient elution is used, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and then any more polar impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity Identification and Removal Workflow

cluster_start Starting Point cluster_analysis Analysis cluster_impurities Potential Impurities cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis NMR_Analysis 1H NMR Analysis Crude_Product->NMR_Analysis GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Determine Eluent Starting_Material Unreacted Starting Material NMR_Analysis->Starting_Material Identify Side_Products Side-Products (e.g., di-formylated pyrrole) NMR_Analysis->Side_Products Identify GCMS_Analysis->Starting_Material Identify & Quantify GCMS_Analysis->Side_Products Identify & Quantify Solvent_Residues Solvent Residues GCMS_Analysis->Solvent_Residues Identify & Quantify Starting_Material->Column_Chromatography Remove Recrystallization Recrystallization Starting_Material->Recrystallization Remove Side_Products->Column_Chromatography Remove Side_Products->Recrystallization Remove Polymeric_Residues Polymeric Residues Polymeric_Residues->Column_Chromatography Remove Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for impurity identification and purification.

Decision Tree for Purification Method Selection

Start Crude Product State? Solid Solid Start->Solid Solid Oil Oil / Tarry Residue Start->Oil Oil Purity_Check_Solid Is Purity >90% by NMR? Solid->Purity_Check_Solid Purity_Check_Oil Is it a major product with few impurities by TLC? Oil->Purity_Check_Oil Recrystallize Recrystallization Purity_Check_Solid->Recrystallize Yes Column Column Chromatography Purity_Check_Solid->Column No Purity_Check_Oil->Column No Purity_Check_Oil->Column Yes Final_Purity_Check Check Purity (TLC, NMR, GC-MS) Recrystallize->Final_Purity_Check Column->Final_Purity_Check End Pure Product Final_Purity_Check->End End2 Pure Product

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Analysis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Other Pyrrole Aldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the design of novel therapeutic agents. Pyrrole aldehydes, a class of heterocyclic compounds, have garnered significant attention due to their versatile chemical reactivity and diverse biological activities. This guide provides a comparative analysis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde against other relevant pyrrole aldehydes, supported by experimental data to inform synthesis strategies and drug discovery programs.

The pyrrole ring is a fundamental structural motif in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a formyl group (aldehyde) onto the pyrrole core provides a key synthetic handle for further molecular elaboration and often contributes to the compound's biological profile. This analysis focuses on the synthesis, spectral characteristics, and biological potential of this compound in comparison to other structurally related pyrrole-3-carbaldehydes.

Synthetic Strategies: The Vilsmeier-Haack Reaction

A prevalent and efficient method for the synthesis of pyrrole aldehydes is the Vilsmeier-Haack reaction.[3][4][5] This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring, such as pyrrole.[3][4] The regioselectivity of the Vilsmeier-Haack formylation on the pyrrole ring is influenced by both steric and electronic factors of the substituents present on the pyrrole nucleus.

Comparative Synthesis and Spectral Data

To provide a clear comparison, the following tables summarize the synthetic and spectral data for this compound and other selected pyrrole-3-carbaldehydes. While specific experimental data for the title compound is not extensively available in the public domain, the data for analogous compounds provide valuable insights.

Table 1: Synthesis of Substituted Pyrrole-3-carbaldehydes via Vilsmeier-Haack Reaction

Compound NameStarting PyrroleReaction ConditionsYield (%)Reference
This compound1-Ethyl-2,5-dimethyl-1H-pyrrolePOCl₃, DMFData not available-
1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrolePOCl₃, DMF50[6]
2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrolePOCl₃, DMF70[6]
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrolePOCl₃, DMF80[6]

Table 2: ¹H NMR Spectral Data of Substituted Pyrrole-3-carbaldehydes (in CDCl₃)

Compound NameAldehyde Proton (CHO, s, ppm)Pyrrole Ring Protons (ppm)Other Characteristic Signals (ppm)Reference
This compoundData not availableData not availableData not available-
1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde9.676.85 (d), 6.87 (d)3.77 (s, 3H, OCH₃), 7.00-7.32 (m, 7H, Ar-H)[6]
2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde9.536.86 (d), 6.94 (d)3.78 (s, 3H, OCH₃), 7.03-7.40 (m, 5H, Ar-H)[6]
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde9.736.89 (d), 6.94 (d)3.82 (s, 3H, OCH₃), 6.84-8.16 (m, 8H, Ar-H)[6]

Table 3: ¹³C NMR Spectral Data of Substituted Pyrrole-3-carbaldehydes (in CDCl₃)

Compound NameAldehyde Carbon (CHO, ppm)Pyrrole Ring Carbons (ppm)Other Characteristic Signals (ppm)Reference
This compoundData not availableData not availableData not available-
1-(4-Methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde187.0107.6, 124.3, 124.9, 142.455.3 (OCH₃), 114.2, 127.0, 128.1, 128.4, 129.1, 130.9, 131.6, 158.7[6]
2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde185.9107.9, 124.9, 125.1, 137.255.4 (OCH₃), 114.2, 126.5, 126.9, 127.7, 129.7, 131.3, 134.0, 135.9, 136.1, 158.9[6]
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde186.0109.0, 125.1, 126.1, 138.255.4 (OCH₃), 114.6, 123.4, 127.1, 130.9, 131.6, 135.9, 147.4, 159.3[6]

Biological Activity Profile

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the pyrrole ring plays a crucial role in determining the potency and selectivity of their biological effects.

Antimicrobial Activity:

Several studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, certain N-arylpyrrole derivatives have demonstrated broad-spectrum antimicrobial activity, including activity against biofilm formation.[1] Pyrrole-3-carboxaldehyde derivatives have also been investigated as potential antibacterial agents, with some compounds showing significant activity against bacteria such as Pseudomonas putida.[2] The screening of novel pyrrole derivatives has shown that these compounds can exhibit moderate to good antibacterial and antifungal activities.[7]

Cytotoxicity and Anticancer Potential:

The cytotoxic effects of pyrrole derivatives against various cancer cell lines have been a subject of extensive research. The antiproliferative activity is often evaluated using assays such as the MTT assay.[8] Studies have shown that the substitution pattern on the pyrrole ring is critical for the cytotoxic activity. For example, some novel pyrrole derivatives have demonstrated dose- and time-dependent cytotoxic activity against human adenocarcinoma-derived cell lines.[6]

Table 4: Comparative Biological Activity of Pyrrole Derivatives

Compound ClassBiological ActivityKey FindingsReference
N-Arylpyrrole DerivativesAntimicrobial, AntibiofilmBroad-spectrum activity against various bacterial strains.[1]
Pyrrole-3-carboxaldehyde DerivativesAntibacterialSignificant activity against Pseudomonas putida with MIC values of 16 µg/mL.[2]
Novel Pyrrole DerivativesCytotoxicityDose- and time-dependent cytotoxic activity against human colon, breast, and ovary cell lines.[6]

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of Pyrroles:

The following is a general protocol for the Vilsmeier-Haack formylation of a substituted pyrrole, which can be adapted for the synthesis of this compound.

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

  • Allow the mixture to stir for a specified time (e.g., 15-30 minutes) at 0°C.

  • Dissolve the starting substituted pyrrole (e.g., 1-ethyl-2,5-dimethyl-1H-pyrrole) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, the reaction mixture is typically warmed to room temperature and may be heated to reflux for a period to ensure completion.

  • The reaction is then cooled and quenched by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired pyrrole aldehyde.

Visualizing the Synthetic Pathway

The Vilsmeier-Haack reaction is a fundamental transformation in the synthesis of pyrrole aldehydes. The following diagram illustrates the general workflow for this reaction.

Vilsmeier_Haack_Workflow reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier Formation intermediate Iminium Salt Intermediate vilsmeier->intermediate pyrrole Substituted Pyrrole pyrrole->intermediate Electrophilic Attack hydrolysis Aqueous Workup (e.g., NaOAc/H₂O) intermediate->hydrolysis Hydrolysis product Pyrrole Aldehyde hydrolysis->product Drug_Discovery_Logic cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) purification Purification & Analysis (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

References

Structural Elucidation of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This document provides a comparative analysis with a structurally related compound, outlines key experimental protocols, and presents expected analytical data.

The definitive structural validation of novel chemical entities is a cornerstone of chemical research and drug development. While X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, its feasibility is contingent on the ability to grow single crystals of suitable quality. To date, a published single-crystal X-ray structure for this compound has not been deposited in the Cambridge Structural Database (CSD).

In the absence of a direct crystal structure, this guide provides a comparative analysis using the crystallographic data of a closely related pyrrole derivative, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .[1][2][3] Furthermore, this guide presents the expected spectroscopic data for the title compound based on its known chemical structure and data from analogous compounds. These alternative analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for comprehensive structural characterization.

Comparative Crystallographic Data

For comparative purposes, the crystallographic data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is presented below.[1][3] This data serves as a benchmark for what could be expected for a crystal structure of the title compound, with considerations for the differences in substituents.

ParameterEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Formula C10H13NO3
Molecular Weight 195.21
Crystal System Monoclinic
Space Group P21/n
a (Å) 3.9830 (8)
b (Å) 15.572 (3)
c (Å) 16.213 (3)
α (°) 90
β (°) 96.96 (3)
γ (°) 90
Volume (ų) 998.2 (3)
Z 4
Calculated Density (g/cm³) 1.299
Radiation type MoKα
Temperature (K) 293 (2)
R-factor 0.083

Spectroscopic Data for Structural Validation

The following table summarizes the expected spectroscopic data for this compound. This data is predictive and based on the analysis of structurally similar compounds.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.8 (s, 1H, CHO), ~6.5 (s, 1H, pyrrole-H), ~4.0 (q, 2H, N-CH₂), ~2.5 (s, 3H, pyrrole-CH₃), ~2.3 (s, 3H, pyrrole-CH₃), ~1.4 (t, 3H, N-CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~185 (CHO), ~140 (pyrrole-C), ~135 (pyrrole-C), ~130 (pyrrole-C), ~120 (pyrrole-C), ~40 (N-CH₂), ~15 (N-CH₂CH₃), ~14 (pyrrole-CH₃), ~12 (pyrrole-CH₃)
IR (KBr, cm⁻¹) ν: ~2970 (C-H), ~1660 (C=O, aldehyde), ~1550 (C=C, pyrrole)
Mass Spectrometry (EI) m/z (%): 151 (M⁺), 136 (M⁺ - CH₃), 122 (M⁺ - C₂H₅), 94

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. Data is collected at a controlled temperature, typically 100 or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα or CuKα radiation). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry

The sample is introduced into the mass spectrometer, and the spectrum is obtained using electron ionization (EI). The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a novel chemical compound.

Structural Validation Workflow Workflow for Structural Validation of a Novel Compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Analysis & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Initial Characterization Crystallography Single Crystal X-ray Crystallography Purification->Crystallography If suitable crystals are obtained Spec_Data Spectroscopic Data Interpretation Spectroscopy->Spec_Data Crystal_Data Crystallographic Data Refinement & Analysis Crystallography->Crystal_Data Structure_Validation Final Structure Confirmation Spec_Data->Structure_Validation Crystal_Data->Structure_Validation Definitive Proof

Caption: A generalized workflow for the synthesis, purification, and structural validation of a new chemical entity.

References

A Comparative Guide to the Reactivity of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde. Understanding the nuanced differences in the reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines the theoretical basis for their reactivity, proposes experimental protocols for direct comparison, and presents illustrative data.

Introduction to Reactivity

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, a key step in many of the characteristic reactions of aldehydes. The electronic nature of the aromatic or heteroaromatic ring attached to the aldehyde group plays a pivotal role in modulating this electrophilicity.

Benzaldehyde features a benzene ring, which is an aromatic system that deactivates the aldehyde group towards nucleophilic attack through resonance stabilization. The delocalization of the π-electrons of the benzene ring with the carbonyl group reduces the partial positive charge on the carbonyl carbon.[1][2]

This compound , on the other hand, possesses an electron-rich pyrrole ring. The nitrogen atom in the pyrrole ring donates electron density into the ring system, a property that is expected to decrease the electrophilicity of the carbonyl carbon to a greater extent than the benzene ring in benzaldehyde. Consequently, this compound is predicted to be less reactive towards nucleophiles than benzaldehyde.

Quantitative Reactivity Comparison (Illustrative Data)

Reaction TypeParameterThis compoundBenzaldehyde
Nucleophilic Addition
Knoevenagel Condensation with MalononitrileRelative Rate Constant0.61.0
Schiff Base Formation with AnilineRelative Equilibrium Constant (Keq)0.51.0
Oxidation
Oxidation to Carboxylic Acid with KMnO4Relative Rate Constant1.21.0
Reduction
Reduction to Alcohol with NaBH4Relative Rate Constant0.81.0

Note: The relative rate and equilibrium constants are normalized to benzaldehyde as the reference compound (value = 1.0). This data is illustrative and should be experimentally verified.

Experimental Protocols for Reactivity Assessment

To obtain empirical data for a direct comparison of the two aldehydes, the following established experimental protocols are recommended.

Knoevenagel Condensation

This reaction provides a measure of the electrophilicity of the aldehyde. A higher reaction rate indicates greater reactivity.

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • In two separate round-bottom flasks, dissolve 1.0 mmol of each aldehyde (this compound in one and benzaldehyde in the other) in 10 mL of ethanol.

  • To each flask, add 1.0 mmol of malononitrile.

  • Initiate the reaction by adding a catalytic amount of piperidine (0.1 mmol) to each flask simultaneously.

  • Stir the reaction mixtures at a constant temperature (e.g., 25°C).

  • Monitor the progress of the reactions at regular time intervals by taking aliquots and analyzing them using TLC to determine the consumption of the starting aldehyde.

  • The relative reactivity can be determined by comparing the time taken for the complete consumption of each aldehyde or by quantifying the product formation at specific time points using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Oxidation with Potassium Permanganate (KMnO4)

The rate of oxidation can also be used to compare the reactivity of the aldehyde C-H bond.

Materials:

  • This compound

  • Benzaldehyde

  • Potassium permanganate (KMnO4) solution of known concentration

  • Acetone (solvent)

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of each aldehyde of the same concentration in acetone.

  • In a cuvette, mix the aldehyde solution with a standardized solution of KMnO4.

  • Monitor the disappearance of the purple color of the permanganate ion (MnO4-) over time using a UV-Vis spectrophotometer at its λmax (around 525 nm).

  • The rate of the reaction can be determined from the change in absorbance over time.

  • The experiment should be conducted under pseudo-first-order conditions with respect to the aldehyde (i.e., [aldehyde] >> [KMnO4]).

Visualizing Reaction Mechanisms and Workflows

Caption: Resonance delocalization in both aldehydes.

Experimental_Workflow prep Prepare Equimolar Solutions of Both Aldehydes knoevenagel Perform Knoevenagel Condensation prep->knoevenagel oxidation Perform Oxidation Reaction prep->oxidation monitor Monitor Reaction Progress (TLC, GC/HPLC, UV-Vis) knoevenagel->monitor oxidation->monitor analyze Analyze Kinetic Data (Rate Constants) monitor->analyze compare Compare Reactivity analyze->compare

Caption: Proposed workflow for reactivity comparison.

Knoevenagel_Mechanism reactants Aldehyde + Malononitrile carbanion Carbanion Formation base Base (Piperidine) base->carbanion nucleophilic_attack Nucleophilic Attack on Carbonyl Carbon carbanion->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate protonation Protonation intermediate->protonation elimination Elimination of Water protonation->elimination product Condensed Product elimination->product

Caption: Mechanism of the Knoevenagel condensation.

Conclusion

Based on fundamental electronic principles, this compound is anticipated to be less reactive towards nucleophilic addition reactions than benzaldehyde due to the electron-donating nature of the pyrrole ring. Conversely, the electron-rich nature of the pyrrole ring may render the aldehyde more susceptible to oxidation. To validate these hypotheses, this guide provides standardized experimental protocols that will enable researchers to generate robust, quantitative data for a direct and meaningful comparison. The insights gained from such studies will be invaluable for the strategic application of these aldehydes in synthetic chemistry and drug discovery.

References

A Comparative Guide to the Spectroscopic Data of Substituted Pyrrole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for a range of substituted pyrrole-3-carbaldehydes. By presenting experimental infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) data, this document aims to facilitate the identification and characterization of these important heterocyclic compounds. The influence of various substituents on the spectroscopic properties is highlighted through structured data tables and logical diagrams.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for pyrrole-3-carbaldehyde and its derivatives with substitutions at the N-1, C-2, and C-5 positions. All NMR data was recorded in deuterochloroform (CDCl₃) unless otherwise specified, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR frequencies are given in reciprocal centimeters (cm⁻¹).

N-Substituted Pyrrole-3-carbaldehydes
CompoundSubstituent (R¹)Spectroscopic DataReference
1 -H¹H NMR: δ 9.82 (s, 1H, CHO), 8.85 (br s, 1H, NH), 7.42 (m, 1H, H-2), 6.95 (m, 1H, H-5), 6.70 (m, 1H, H-4). ¹³C NMR: δ 185.5 (CHO), 133.8 (C-2), 127.2 (C-3), 125.1 (C-5), 111.3 (C-4). IR (KBr): 3250 (N-H), 1665 (C=O).
2 -CH₃¹H NMR: δ 9.70 (s, 1H, CHO), 7.20 (m, 1H, H-2), 6.80 (m, 1H, H-5), 6.60 (m, 1H, H-4), 3.80 (s, 3H, N-CH₃). ¹³C NMR: δ 185.0 (CHO), 135.0 (C-2), 126.5 (C-3), 127.0 (C-5), 110.0 (C-4), 35.0 (N-CH₃). IR (KBr): 2925 (C-H), 1660 (C=O).
3 -CH₂Ph¹H NMR: δ 9.75 (s, 1H, CHO), 7.30-7.40 (m, 5H, Ar-H), 7.25 (m, 1H, H-2), 6.85 (m, 1H, H-5), 6.65 (m, 1H, H-4), 5.30 (s, 2H, N-CH₂). ¹³C NMR: δ 185.2 (CHO), 137.5 (Ar-C), 135.5 (C-2), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 127.0 (C-3), 127.2 (C-5), 110.5 (C-4), 52.0 (N-CH₂). IR (KBr): 3030 (Ar C-H), 2920 (C-H), 1662 (C=O).
4 -Ph¹H NMR: δ 9.78 (s, 1H, CHO), 7.40-7.55 (m, 5H, Ar-H), 7.35 (t, J=2.4 Hz, 1H, H-2), 7.10 (t, J=2.0 Hz, 1H, H-5), 6.80 (t, J=2.8 Hz, 1H, H-4). ¹³C NMR: δ 185.8 (CHO), 139.5 (Ar-C), 134.0 (C-2), 129.5 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 126.8 (C-3), 124.0 (C-5), 112.0 (C-4). IR (KBr): 3100 (Ar C-H), 1668 (C=O), 1595 (C=C).
Ring-Substituted Pyrrole-3-carbaldehydes
CompoundSubstituents (R¹, R², R⁵)Spectroscopic DataReference
5 R¹= -C₆H₄-4-OCH₃, R²= -C₆H₄-2-NO₂, R⁵= H¹H NMR (400 MHz, CDCl₃): δ 9.60 (s, 1H, CHO), 7.97 (d, J=8.1 Hz, 1H, Ar-H), 7.62 (t, J=6.6 Hz, 1H, Ar-H), 7.54 (t, J=7.8 Hz, 1H, Ar-H), 7.45 (d, J=6.5 Hz, 1H, Ar-H), 7.02 (d, J=8.9 Hz, 2H, Ar-H), 6.94 (d, J=3.0 Hz, 1H, H-5), 6.87 (d, J=3.0 Hz, 1H, H-4), 6.77 (d, J=8.9 Hz, 2H, Ar-H), 3.77 (s, 3H, OCH₃). ¹³C NMR (75 MHz, CDCl₃): δ 185.5 (CHO), 159.1, 149.3, 135.8, 134.1, 132.7, 130.8, 130.1, 126.9 (2C), 125.2, 125.1, 124.8, 124.4, 114.3 (2C), 109.1, 55.4. IR (KBr): 2932, 1666, 1520, 1350 cm⁻¹.[1]
6 R¹= -C₆H₄-4-OCH₃, R²= -C₆H₄-3-NO₂, R⁵= H¹H NMR (400 MHz, CDCl₃): δ 9.65 (s, 1H, CHO), 8.11 (d, J=8.0 Hz, 1H, Ar-H), 8.01 (t, J=1.4 Hz, 1H, Ar-H), 7.41–7.49 (m, 2H, Ar-H), 6.97 (d, J=8.0 Hz, 2H, Ar-H), 6.87 (d, J=3.0 Hz, 1H, H-5), 6.82 (d, J=3.0 Hz, 1H, H-4), 6.77 (d, J=8.8 Hz, 2H, Ar-H), 3.73 (s, 3H, OCH₃). ¹³C NMR (75 MHz, CDCl₃): δ 186.0 (CHO), 159.3, 147.9, 138.2, 136.6, 131.1, 130.8, 129.2, 127.3 (2C), 125.8, 125.5, 124.9, 123.2, 114.6 (2C), 108.8, 55.5. IR (KBr): 2920, 1746, 1680 cm⁻¹.[1]
7 R¹= -C₆H₄-4-OCH₃, R²= -C₆H₄-4-NO₂, R⁵= H¹H NMR (400 MHz, CDCl₃): δ 9.73 (s, 1H, CHO), 8.16 (d, J=8.8 Hz, 2H, Ar-H), 7.35 (d, J=8.8 Hz, 2H, Ar-H), 7.01 (d, J=8.8 Hz, 2H, Ar-H), 6.94 (d, J=3.0 Hz, 1H, H-5), 6.89 (d, J=3.0 Hz, 1H, H-4), 6.84 (d, J=8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃). ¹³C NMR (75 MHz, CDCl₃): δ 186.0 (CHO), 159.3, 147.4, 138.2, 135.9, 131.6 (2C), 130.9, 127.1 (2C), 126.1, 125.1, 123.4 (2C), 114.6 (2C), 109.0, 55.4. IR (KBr): 2933, 1724, 1660 cm⁻¹.[1]
8 R¹= -Ph, R²= -CH₃, R⁵= -CH₃¹H NMR: δ 9.80 (s, 1H, CHO), 7.20-7.45 (m, 5H, Ar-H), 6.50 (s, 1H, H-4), 2.30 (s, 3H, C5-CH₃), 2.20 (s, 3H, C2-CH₃). ¹³C NMR: δ 186.5 (CHO), 138.0 (Ar-C), 135.0 (C-2), 133.0 (C-5), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (C-3), 115.0 (C-4), 13.0 (C5-CH₃), 12.5 (C2-CH₃). IR (KBr): 3060 (Ar C-H), 2920 (C-H), 1655 (C=O).

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified pyrrole derivative was dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[2]

Data Acquisition:

  • ¹H NMR: Spectra were typically recorded on a 400 MHz spectrometer.[1] Standard acquisition parameters included a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR: Spectra were recorded on the same spectrometer at a frequency of 75 or 101 MHz with complete proton decoupling.[1] A sufficient relaxation delay (e.g., 2 seconds) was used to ensure the detection of quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample was finely ground using an agate mortar and pestle.[1][3]

  • The ground sample was thoroughly mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).[3]

  • The mixture was placed into a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4][5]

  • A background spectrum of a pure KBr pellet was recorded to subtract any atmospheric or matrix-related absorptions.[3]

Data Acquisition: The KBr pellet containing the sample was placed in the sample holder of an FTIR spectrometer. Spectra were typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of substituted pyrrole-3-carbaldehydes.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesized Pyrrole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Prep Dissolve in CDCl3 with TMS Purification->NMR_Prep For NMR IR_Prep Prepare KBr Pellet Purification->IR_Prep For IR H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition NMR_Prep->C_NMR IR_Acq FTIR Acquisition IR_Prep->IR_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) H_NMR->Process_NMR C_NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) IR_Acq->Process_IR Structure_Elucidation Structure Elucidation & Comparison Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Influence of Substituents on Spectroscopic Data

This diagram illustrates the logical relationship between the electronic nature of substituents and their effect on the key spectroscopic signals of pyrrole-3-carbaldehydes.

G cluster_substituent Substituent Properties cluster_effects Electronic Effects on Pyrrole Ring cluster_data Observed Spectroscopic Shifts EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂) Deshielding Decreased Electron Density (Deshielding) EWG->Deshielding EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) Shielding Increased Electron Density (Shielding) EDG->Shielding Downfield_NMR ¹H & ¹³C NMR Signals: Downfield Shift (Higher δ) Deshielding->Downfield_NMR Leads to High_Freq_IR IR C=O Stretch: Higher Frequency (ν) Deshielding->High_Freq_IR Inductive Effect Upfield_NMR ¹H & ¹³C NMR Signals: Upfield Shift (Lower δ) Shielding->Upfield_NMR Leads to Low_Freq_IR IR C=O Stretch: Lower Frequency (ν) Shielding->Low_Freq_IR Resonance Effect

Caption: Substituent Effects on Spectra.

References

Comparative Biological Activity of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Structurally Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrole and its derivatives are a significant class of heterocyclic compounds that are integral to many biologically active molecules and approved drugs.[1] They are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[1] The biological activity of these compounds is often attributed to their ability to interact with various biomolecular targets.[2]

Antimicrobial and Antifungal Activity

Pyrrole derivatives have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrrole compounds, highlighting the influence of different substituents on their antimicrobial and antifungal efficacy.

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideStaphylococcus aureus3.12 - 12.5Ciprofloxacin2
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideEscherichia coli3.12 - 12.5Ciprofloxacin2
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydePseudomonas putida16Chloramphenicol-
2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrileEscherichia coli32Amoxicillin256

Table 2: Antifungal Activity of Pyrrole Derivatives

Compound/DerivativeTest OrganismZone of Inhibition (mm) at 100 µg/mLReference CompoundZone of Inhibition (mm) at 100 µg/mL
Pyrrole derivative 3cCandida albicans24Clotrimazole18
Pyrrole derivative 3eAspergillus niger22Clotrimazole22
Pyrrole derivative 3eCandida albicans17Clotrimazole18

Cytotoxic Activity

Several pyrrole derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Table 3: Cytotoxic Activity of Pyrrole Derivatives

Compound/DerivativeCell LineIC50 (µM)
Pyrrolidine derivative 3kHCT116-
Pyrrolidine derivative 3hHCT116-
Pyrrole Hydrazone 1CSH-4 (melanoma)44.63 ± 3.51
Flavone derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moiety5637 (bladder cancer)2.97
Flavone derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moietyHT-1376 (bladder cancer)5.89

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways

Pyrrole derivatives have been shown to modulate various signaling pathways involved in cellular processes such as inflammation and cell growth. Understanding these interactions is crucial for elucidating their mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Molecule_A Signaling Molecule A Receptor->Signaling_Molecule_A Activates Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->Signaling_Molecule_A Inhibits Signaling_Molecule_B Signaling Molecule B Signaling_Molecule_A->Signaling_Molecule_B Activates Inhibitory_Protein Inhibitory Protein Signaling_Molecule_B->Inhibitory_Protein Phosphorylates Transcription_Factor Transcription Factor Inhibitory_Protein->Transcription_Factor Releases Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A generalized signaling pathway potentially modulated by pyrrole derivatives.

Conclusion

While direct experimental data on the biological activity of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde remains to be elucidated, the analysis of structurally similar compounds provides valuable insights. The presented data suggests that pyrrole-3-carbaldehyde derivatives possess a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial and anticancer fields. The structure-activity relationships highlighted in this guide, based on the available data for analogous compounds, can inform the rational design of more potent and selective pyrrole-based drug candidates. Further experimental investigation of this compound is warranted to fully characterize its biological profile.

References

Purity Confirmation of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity confirmation of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 18870-74-1). [1][2]

This document outlines the principles of each technique, presents detailed experimental protocols, and offers a comparative data summary to aid in method selection for the quality control of this and structurally similar pyrrole derivatives. Such compounds are of interest for their potential biological activities, including antimicrobial and anticancer properties.[3]

Principles of Analysis: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful separation techniques used to identify and quantify the components of a mixture.[4] However, they differ fundamentally in their mobile phases and the types of compounds they are best suited to analyze.[5]

  • High-Performance Liquid Chromatography (HPLC) is ideal for the analysis of non-volatile and thermally labile compounds.[6][7] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.[8] For a compound like this compound, a reversed-phase HPLC method would be a suitable starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds.[5][9] In GC, a gaseous mobile phase carries the vaporized sample through a separating column.[7] The separated components then enter a mass spectrometer, which provides detailed structural information, acting as a highly specific detector.[6] Given the aldehyde functional group and the overall structure, the target compound is expected to have sufficient volatility and thermal stability for GC-MS analysis.

Comparative Performance Data

The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as the nature of expected impurities, desired sensitivity, and the need for structural confirmation. The following table summarizes the key performance parameters for each technique in the context of analyzing this compound.

ParameterHPLC-UVGC-MS
Analyte Volatility Not requiredRequired
Thermal Stability Not criticalRequired
Detection UV-Vis (e.g., 254 nm)Mass Spectrometry (e.g., EI)
Identification Based on retention timeBased on retention time and mass spectrum
Quantification Peak area at a specific wavelengthTotal Ion Chromatogram (TIC) peak area
Sensitivity HighVery High
Specificity ModerateHigh
Primary Application Quantitative purity analysis, separation of non-volatile impuritiesIdentification of volatile impurities, structural confirmation

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are proposed starting protocols for the analysis of this compound by HPLC and GC-MS, based on methods for similar compounds.[6][8]

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC method with UV detection is a robust approach for routine purity assessment.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve 1 mg/mL of the compound in Acetonitrile/Water (50:50) |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high specificity for volatile impurities and offers structural confirmation of the main component.

Chromatographic and Spectrometric Conditions:

Parameter Condition
Column HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Injection Volume 1 µL (split mode)

| Sample Preparation | Dissolve 1 mg/mL of the compound in a volatile solvent like dichloromethane or ethyl acetate |

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Sample (1 mg/mL in ACN/H2O) Injector Injector Prep->Injector 10 µL Injection Column C18 Column Injector->Column Mobile Phase Flow Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Purity Calculate Purity (% Peak Area) Chromatogram->Purity

Fig. 1: HPLC analysis workflow for purity determination.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_analysis_gc Data Analysis Prep_GC Dissolve Sample (1 mg/mL in DCM) Injector_GC Injector (250°C) Prep_GC->Injector_GC 1 µL Injection Column_GC HP-5MS Column Injector_GC->Column_GC Helium Flow MS_Detector Mass Spectrometer (EI, 70 eV) Column_GC->MS_Detector TIC Generate Total Ion Chromatogram (TIC) MS_Detector->TIC MassSpec Analyze Mass Spectrum MS_Detector->MassSpec Purity_GC Calculate Purity & Confirm Identity TIC->Purity_GC MassSpec->Purity_GC

Fig. 2: GC-MS analysis workflow for purity and identity confirmation.

Conclusion

Both HPLC and GC-MS are indispensable tools for confirming the purity of this compound. HPLC-UV is a robust method for routine quality control and quantification of non-volatile impurities. In contrast, GC-MS offers superior specificity for the identification of volatile impurities and provides unambiguous structural confirmation of the target compound through its mass spectrum. The selection of the most appropriate technique will be guided by the specific goals of the analysis, whether it is for routine purity checks or for in-depth impurity profiling and structural elucidation. For comprehensive characterization, employing both techniques is often the most rigorous approach.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the quantification of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Due to the limited availability of specific experimental data for this compound, this document presents a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), using established methodologies for similar pyrrole derivatives as a reference. The objective is to offer a comprehensive, albeit hypothetical, guide to researchers for establishing robust and reliable analytical protocols.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent upon various factors, including the sample matrix, required sensitivity, and the intended application of the method. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of small organic molecules like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Specificity Good; can be enhanced with diode-array detection (DAD).High; mass spectrometric detection provides structural information.
Sensitivity Moderate (ng to µg range).High (pg to ng range).
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999.[1]Typically ≥ 0.999.[1]
Accuracy (% Recovery) 98-102%.[1][2]98-102%.[1][2]
Precision (% RSD) ≤ 2%.[3]≤ 2%.[1]
Limit of Detection (LOD) ~10-100 ng/mL.~0.1-10 ng/mL.
Limit of Quantitation (LOQ) ~50-200 ng/mL.~1-20 ng/mL.
Throughput High.Moderate to High.
Sample Derivatization Generally not required.May be required to improve volatility and thermal stability.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are based on established methods for analogous pyrrole aldehydes.[4]

High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV maximum for the pyrrole-3-carbaldehyde chromophore should be determined experimentally, but a starting wavelength of around 290 nm is a reasonable estimate.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity and concentration are determined by comparing the peak area of the analyte to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: A GC system coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Interface Temperature: 260 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL. Derivatization may be considered if the compound exhibits poor chromatographic performance.

  • Injection Volume: 1 µL (in split or splitless mode, depending on the required sensitivity).

  • Data Analysis: The compound is identified by its retention time and mass spectrum. Quantification is achieved by comparing the peak area of a characteristic ion to that of an internal or external standard.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison & Evaluation HPLC HPLC Method Development & Validation Sample_Prep Prepare Aliquots of Homogeneous Sample GCMS GC-MS Method Development & Validation Analyze_HPLC Analyze Samples by HPLC Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Sample_Prep->Analyze_GCMS Data_Comparison Compare Quantitative Results Analyze_HPLC->Data_Comparison Analyze_GCMS->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_Comparison->Statistical_Analysis Conclusion Conclusion on Method Comparability Statistical_Analysis->Conclusion

Caption: Workflow for cross-validation of HPLC and GC-MS methods.

Signaling Pathway (Hypothetical)

While there is no specific signaling pathway directly associated with this compound in the provided context, many pyrrole-containing compounds are investigated for their biological activities, which often involve interactions with signaling pathways. The following diagram illustrates a generic cell signaling pathway that could be modulated by a hypothetical drug candidate.

SignalingPathway Hypothetical Drug Interaction with a Signaling Pathway Drug Pyrrole Compound (e.g., 1-Ethyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde) Receptor Cell Surface Receptor Drug->Receptor Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A generic signaling pathway potentially modulated by a pyrrole compound.

References

Assessing the Novelty of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, presents a unique substitution pattern that warrants investigation for novel pharmacological activities. While direct biological data for this exact compound is limited in publicly available literature, this guide assesses its potential novelty by comparing structurally related pyrrole-3-carbaldehyde derivatives with established anticancer, anti-inflammatory, and antioxidant properties. This comparative analysis, supported by experimental data and detailed protocols, aims to provide a framework for researchers and drug development professionals to evaluate the potential of this class of compounds.

Comparative Analysis of Biological Activities

To contextualize the potential of this compound derivatives, this section summarizes the biological activities of structurally similar compounds. The data presented below is collated from various studies and highlights the impact of different substituents on the pyrrole core.

Anticancer Activity

The cytotoxicity of pyrrole derivatives against various cancer cell lines is a significant area of research. The following table compares the anticancer activity of representative pyrrole compounds.

Table 1: Comparison of Anticancer Activity of Pyrrole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativeVariousNCI-60 ScreenGrowth Inhibition: 50.21-108.37% at 10 µM[1]
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesNot SpecifiedNot SpecifiedNot Specified[2]
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesMIA PaCa-2AntiproliferativeSubmicromolar[3]
Anti-inflammatory Activity

Pyrrole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Comparison of Anti-inflammatory Activity of Pyrrole Derivatives

Compound/DerivativeTargetAssayIC50 (µM)Reference
N-substituted 3,4-pyrroledicarboximides (Compound 2h)COX-2Colorimetric Inhibitor Screening0.00184[4]
Substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (Compound 4h)COX-2In vitro COX inhibitionPredicted pIC50: 7.11[5]
N-Substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinoneCOX-2Colorimetric Inhibitor ScreeningComparable to Meloxicam[6]
Antioxidant Activity

The antioxidant potential of pyrrole derivatives is often evaluated through their ability to scavenge free radicals.

Table 3: Comparison of Antioxidant Activity of Pyrrole Derivatives

Compound/DerivativeAssayActivityReference
Pyrrole-based hydrazide (vh0)DPPH Radical Scavenging76.10% scavenging at 1 mg/mL[7]
Pyrrole-based hydrazide (vh0)ABTS Radical Scavenging99.40% scavenging[7]
Pyrrole-2,5-dione analogs (5e, 5g, 5h, 5m)Not SpecifiedOutstanding[8][9]
3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalconesDPPH Radical ScavengingPotent[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes.

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: After a set reaction time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix the compound solution with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value. The scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add test compound dilutions incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan (DMSO) incubation_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50 COX_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme substrate Prostaglandins Prostaglandins (PGs) COX_Enzyme->Prostaglandins catalysis Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrrole_Derivative Pyrrole Derivative (Inhibitor) Pyrrole_Derivative->COX_Enzyme inhibition

References

benchmarking the synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies

The synthesis of substituted pyrroles, a key scaffold in numerous pharmaceuticals and functional materials, is a critical process in chemical research and drug development. This guide provides a comprehensive benchmark of synthetic routes to 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, offering a comparative analysis of established and modern methods. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most efficient and suitable synthesis strategy for their specific needs.

Performance Benchmark of Synthetic Routes

The selection of a synthetic pathway is a crucial decision guided by factors such as yield, reaction time, temperature, and the accessibility of starting materials. The following table summarizes the key performance indicators for the synthesis of this compound and its precursors, providing a quantitative basis for comparison.

Synthesis MethodStarting MaterialsKey ReagentsReaction TimeTemperature (°C)Yield (%)Purification Method
Two-Step Synthesis: Paal-Knorr followed by Vilsmeier-Haack
Step 1: Paal-Knorr Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole2,5-Hexanedione, EthylamineAcetic Acid0.5 - 1.5 hours100 (reflux)90Distillation[1]
Step 2: Vilsmeier-Haack Formylation1-Ethyl-2,5-dimethyl-1H-pyrrolePOCl₃, DMF~7 hours0 to Room Temp~77 (general)Column Chromatography[2]
Alternative: One-Pot Multicomponent Synthesis Aromatic/Heteroaromatic Aldehyde, Aromatic Amine, SuccinaldehydeProline, IBX~13 hoursRoom Temp to 7068-85Not specified

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed experimental procedures for the key synthetic methods discussed.

Method 1: Two-Step Synthesis

This approach involves the initial synthesis of the pyrrole ring via the Paal-Knorr reaction, followed by formylation using the Vilsmeier-Haack reaction.

Step 1: Paal-Knorr Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3][4]

  • Materials:

    • 2,5-Hexanedione

    • Ethylamine (70% in water)

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 2,5-hexanedione (1 equivalent) and 70% aqueous ethylamine (2 equivalents) is prepared.

    • Glacial acetic acid is added cautiously to the mixture.

    • The reaction mixture is heated to reflux at 100°C for 30-90 minutes.

    • After cooling to room temperature, the mixture is made alkaline with a sodium hydroxide solution.

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation to yield pure 1-Ethyl-2,5-dimethyl-1H-pyrrole. A reported yield for a similar N-substituted 2,5-dimethylpyrrole is approximately 90%.[1]

Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-2,5-dimethyl-1H-pyrrole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6]

  • Materials:

    • 1-Ethyl-2,5-dimethyl-1H-pyrrole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium acetate

    • Diethyl ether

    • Water

  • Procedure:

    • To a solution of 1-Ethyl-2,5-dimethyl-1H-pyrrole (1 equivalent) in DMF, phosphorus oxychloride (1.5 equivalents) is added dropwise at 0°C.

    • The reaction mixture is stirred at room temperature for approximately 6.5 hours.

    • A solution of sodium acetate (5.6 equivalents) in water is then added at 0°C, and the mixture is stirred for an additional 10 minutes.

    • The reaction mixture is diluted with water and extracted with diethyl ether.

    • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • After filtration, the solvent is evaporated under reduced pressure.

    • The resulting crude product is purified by silica gel column chromatography to afford this compound. A general yield for this type of reaction is reported to be around 77%.[2]

Method 2: One-Pot Multicomponent Synthesis of N-substituted Pyrrole-3-carbaldehydes

This modern approach allows for the rapid construction of complex pyrrole structures in a single reaction vessel, improving efficiency and reducing waste.

  • Materials:

    • Aromatic or heteroaromatic aldehyde

    • Aromatic amine (e.g., p-anisidine)

    • Succinaldehyde

    • Proline

    • 2-Iodoxybenzoic acid (IBX)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a stirred solution of the aldehyde (1 equivalent) in DMSO, the aromatic amine (1 equivalent) is added, and the mixture is stirred for 2 hours at room temperature to form the imine in situ.

    • Succinaldehyde (3 equivalents) and proline (0.2 equivalents) are then added to the reaction mixture.

    • The mixture is stirred for an additional 8 hours at room temperature.

    • IBX (1.2 equivalents) is added, and the reaction is heated to 70°C for 3 hours.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is worked up to isolate the desired N-substituted pyrrole-3-carbaldehyde. Yields for this method are reported to be in the range of 68-85%.

Visualizing the Synthetic Pathways

To further elucidate the reaction processes, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.

G cluster_0 Two-Step Synthesis Workflow cluster_1 Step 1: Paal-Knorr Synthesis cluster_2 Step 2: Vilsmeier-Haack Formylation A 2,5-Hexanedione + Ethylamine B Add Acetic Acid A->B C Reflux (100°C) B->C D Workup & Extraction C->D E Purification (Distillation) D->E F 1-Ethyl-2,5-dimethyl-1H-pyrrole E->F G 1-Ethyl-2,5-dimethyl-1H-pyrrole H Add POCl3 in DMF (0°C) G->H I Stir at Room Temp H->I J Aqueous Workup (NaOAc) I->J K Purification (Column Chromatography) J->K L This compound K->L

Caption: Workflow for the two-step synthesis of the target compound.

G cluster_0 One-Pot Multicomponent Synthesis Workflow A Aldehyde + Amine in DMSO B In situ Imine Formation (2h, RT) A->B C Add Succinaldehyde + Proline B->C D Stir (8h, RT) C->D E Add IBX D->E F Heat (70°C, 3h) E->F G Workup F->G H N-substituted Pyrrole-3-carbaldehyde G->H

Caption: Workflow for the one-pot multicomponent synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through a traditional two-step approach involving the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation. This method offers high yields for the initial pyrrole formation and a reliable, albeit general, procedure for the subsequent formylation. For researchers seeking a more streamlined and convergent approach, the one-pot multicomponent synthesis presents a compelling alternative, demonstrating good yields and the advantage of a single reaction sequence. The choice between these methods will ultimately depend on the specific requirements of the research, including precursor availability, desired purity, and operational efficiency.

References

literature review and comparison of known pyrrole-3-carbaldehyde synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrrole-3-carbaldehyde is a critical step in the development of numerous pharmaceuticals and functional materials. Achieving regioselective formylation at the C3 position of the pyrrole ring presents a significant synthetic challenge, as the C2 and C5 positions are electronically favored for electrophilic substitution. This guide provides a comprehensive literature review and comparison of known synthesis routes for pyrrole-3-carbaldehyde, with a focus on experimental data and detailed methodologies.

Comparison of Key Synthesis Routes

The selection of an appropriate synthetic route to pyrrole-3-carbaldehyde depends on factors such as desired yield, regioselectivity, substrate scope, and scalability. The following table summarizes the performance of the most common methods.

Synthesis RouteKey ReagentsTypical Yield of 3-isomerRegioselectivity (3-isomer vs. 2-isomer)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction POCl₃, DMF (or sterically hindered formamide)Variable (up to 97% with modifications)Highly dependent on N-substituent and formamideVersatile, uses common reagentsPoor regioselectivity with unsubstituted pyrrole
Reimer-Tiemann Reaction CHCl₃, strong base (e.g., NaOH, KOH)Very low to negligiblePoor; favors rearrangementOne-pot reactionProne to rearrangement to 3-chloropyridine, low yields of formylated product[1][2]
Multi-Component Synthesis Aldehydes, amines, succinaldehyde, proline, IBXGood to excellent (up to 80% for specific substrates)[1][3]Highly specific for N-substituted 2-aryl/heteroaryl-pyrrole-3-carbaldehydesOne-pot, good yields, builds complexity quickly[1][3]Limited to specific substitution patterns
From Pre-functionalized Pyrroles Ethyl pyrrole-3-glyoxylate, NaBH₄, NaIO₄~63% overallCompletely regioselectiveHigh regioselectivity, avoids isomeric separationRequires synthesis of the starting material

Detailed Experimental Protocols and Reaction Mechanisms

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5][6] For the synthesis of pyrrole-3-carbaldehyde, achieving high regioselectivity is challenging due to the higher reactivity of the C2 position. However, the use of sterically bulky substituents on the pyrrole nitrogen and/or sterically crowded formylating agents can significantly favor the formation of the 3-isomer.

Reaction Pathway:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_salt Iminium Salt Intermediate Vilsmeier_reagent->Iminium_salt N_sub_pyrrole N-Substituted Pyrrole N_sub_pyrrole->Iminium_salt Electrophilic Aromatic Substitution Pyrrole_3_carbaldehyde Pyrrole-3-carbaldehyde Iminium_salt->Pyrrole_3_carbaldehyde Hydrolysis Pyrrole_2_carbaldehyde Pyrrole-2-carbaldehyde (Side Product) Iminium_salt->Pyrrole_2_carbaldehyde Hydrolysis Hydrolysis Hydrolysis (H₂O) Hydrolysis->Pyrrole_3_carbaldehyde

Vilsmeier-Haack Reaction Pathway

Experimental Protocol (General):

To a solution of the N-substituted pyrrole in a suitable solvent (e.g., dichloromethane), the Vilsmeier reagent (pre-formed or generated in situ from a formamide and POCl₃) is added at a low temperature (typically 0 °C). The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrate. Upon completion, the reaction is quenched with an aqueous base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt, followed by extraction and purification to yield the pyrrole-3-carbaldehyde.

Data on Regioselectivity:

The ratio of 2-formyl to 3-formyl pyrrole is highly dependent on the steric bulk of the N-substituent and the formylating agent.

N-SubstituentFormylating AgentRatio of 2-isomer : 3-isomerReference
HDMF/POCl₃~4 : 1[7]
PhenylDMF/POCl₃9 : 1[7]
tert-ButylDMF/POCl₃1 : 1.5[7]
PhenylN,N-Diphenylformamide/POCl₃1 : 2.8
tert-ButylN,N-Diisopropylformamide/POCl₃1 : 6.7
Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols and other electron-rich aromatic compounds using chloroform in a basic solution.[8][9] However, in the case of pyrrole, this reaction is generally low-yielding for the desired formylated product and is often plagued by the formation of a ring-expanded side product, 3-chloropyridine.[1][2] This occurs via the Ciamician-Dennstedt rearrangement.

Reaction Pathway and Side Reaction:

Reimer_Tiemann Pyrrole Pyrrole Intermediate Dichloromethyl Pyrrole Pyrrole->Intermediate Electrophilic Attack Rearrangement_Intermediate Dichlorocyclopropane Intermediate Pyrrole->Rearrangement_Intermediate [2+1] Cycloaddition CHCl3_OH CHCl₃, OH⁻ Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3_OH->Dichlorocarbene Dichlorocarbene->Intermediate Dichlorocarbene->Rearrangement_Intermediate Pyrrole_carbaldehyde Pyrrole-2-carbaldehyde (minor) Intermediate->Pyrrole_carbaldehyde Hydrolysis Chloropyridine 3-Chloropyridine (major) Rearrangement_Intermediate->Chloropyridine Rearrangement

Reimer-Tiemann Reaction and Ciamician-Dennstedt Rearrangement

Experimental Protocol (General):

Pyrrole is treated with chloroform and a strong base, such as sodium hydroxide or potassium hydroxide, often in a two-phase system with a phase-transfer catalyst, or in a solvent like ethanol. The mixture is typically heated for several hours. After an acidic workup, the products are extracted and purified. The major product is usually 3-chloropyridine, with only small amounts of pyrrole-2-carbaldehyde and even less of the 3-isomer.

Multi-Component Synthesis of N-Aryl Pyrrole-3-carbaldehydes

A modern and efficient approach to constructing highly substituted pyrrole-3-carbaldehydes is through a one-pot, multi-component reaction.[1][3] This strategy allows for the rapid assembly of complex molecules from simple starting materials.

Logical Workflow:

Multi_Component Aldehyde Aromatic/Heteroaromatic Aldehyde Imine In situ Imine Formation Aldehyde->Imine Amine Aromatic Amine Amine->Imine Mannich_Cyclization Mannich Reaction & Cyclization Imine->Mannich_Cyclization Succinaldehyde Succinaldehyde Succinaldehyde->Mannich_Cyclization Proline Proline (catalyst) Proline->Mannich_Cyclization Aromatization Oxidative Aromatization Mannich_Cyclization->Aromatization IBX IBX (oxidant) IBX->Aromatization Final_Product N-Aryl-2-aryl/heteroaryl- pyrrole-3-carbaldehyde Aromatization->Final_Product

One-Pot Multi-Component Synthesis Workflow

Experimental Protocol:

In a typical procedure, an aromatic or heteroaromatic aldehyde and an aromatic amine are stirred in DMSO at room temperature to form the corresponding imine in situ.[3] Then, succinaldehyde and a catalytic amount of proline are added, and the mixture is stirred for several hours. Finally, an oxidizing agent, such as 2-iodoxybenzoic acid (IBX), is added, and the reaction is heated to effect oxidative aromatization.[3] The product is then isolated by extraction and purified by chromatography.

Substrate Scope and Yields:

This method has been shown to be effective for a variety of substituted aromatic and heteroaromatic aldehydes.

AldehydeAmineProduct YieldReference
2-Nitrobenzaldehydep-Anisidine72%[3]
4-Nitrobenzaldehydep-Anisidine80%[3]
2,4-Dichlorobenzaldehydep-Anisidine70%[1]
3-Pyridinecarboxaldehydep-Anisidine70%[1]
Indole-3-carboxaldehydep-Anisidine75%[1]
Synthesis from Pre-functionalized Pyrroles

An alternative strategy to overcome the regioselectivity issues of direct formylation is to start with a pyrrole ring that is already functionalized at the 3-position. A convenient method involves the reduction of ethyl pyrrole-3-glyoxylate followed by oxidative cleavage.

Reaction Pathway:

Pre_functionalized Start Ethyl pyrrole-3-glyoxylate Diol 1,2-Diol Intermediate Start->Diol Reduction Reduction Reduction (NaBH₄) Reduction->Diol Product Pyrrole-3-carbaldehyde Diol->Product Cleavage Cleavage Oxidative Cleavage (NaIO₄) Cleavage->Product

Synthesis from Ethyl pyrrole-3-glyoxylate

Experimental Protocol:

Ethyl pyrrole-3-glyoxylate is dissolved in a suitable solvent like tetrahydrofuran, and sodium borohydride is added to reduce the ketone to a diol. The reaction is stirred at room temperature. After the reduction is complete, the intermediate diol is cleaved in situ by the addition of an aqueous solution of sodium metaperiodate. The resulting pyrrole-3-carbaldehyde is then extracted and purified. An overall yield of 63% has been reported for this one-pot procedure.

Conclusion

The synthesis of pyrrole-3-carbaldehyde can be approached through several distinct routes, each with its own set of advantages and limitations. The Vilsmeier-Haack reaction offers versatility, but achieving high regioselectivity for the 3-isomer often requires the use of sterically demanding protecting groups or formylating agents. The Reimer-Tiemann reaction is generally unsuitable due to poor yields and the prevalence of rearrangement byproducts. Modern multi-component strategies provide an efficient one-pot method for the synthesis of highly substituted N-aryl pyrrole-3-carbaldehydes with good to excellent yields. For the synthesis of the parent pyrrole-3-carbaldehyde, starting from a pre-functionalized precursor like ethyl pyrrole-3-glyoxylate offers a reliable and highly regioselective alternative. The choice of the optimal synthetic route will ultimately be dictated by the specific target molecule, available starting materials, and desired scale of the reaction.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated contaminated materials effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Although specific hazard data for this compound is limited, it should be treated as a hazardous substance based on the profiles of structurally similar pyrrole derivatives.[1]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling this chemical.[1]

Ventilation: All handling and disposal preparation should occur in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[1]

Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is being handled.[1]

Incompatible Materials: Store this compound away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent adverse reactions.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard classifications for related pyrrole compounds, which should be considered in the absence of specific data for this compound.

Hazard ClassificationGHS Hazard StatementRepresentative Compounds
Acute Toxicity (Oral)H301: Toxic if swallowed2,5-Dimethyl-1H-pyrrole
Acute Toxicity (Dermal)H311: Toxic in contact with skin2,5-Dimethyl-1H-pyrrole
Acute Toxicity (Inhalation)H331: Toxic if inhaled2,5-Dimethyl-1H-pyrrole
Skin Corrosion/IrritationH315: Causes skin irritationEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritationEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[3]
Specific target organ toxicityH335: May cause respiratory irritationEthyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials should be treated as hazardous waste management. All waste must be handled in accordance with local, state, and federal regulations.[2][4]

1. Waste Identification and Segregation:

  • Any unused this compound, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, paper towels, and glassware) must be classified as hazardous waste.[1]
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5]

2. Waste Collection and Containerization:

  • Collect all hazardous waste in a designated, properly labeled, and leak-proof container.
  • The container must be compatible with the chemical.
  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Decontamination of Labware:

  • Initial Rinse: Rinse any contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is considered hazardous and must be collected in the designated hazardous waste container.
  • Subsequent Rinses: Subsequent rinses with soap and water may be permissible, but the rinsate may also need to be collected as hazardous waste depending on local regulations.[1]

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area.[1]
  • The storage area should be secure and away from incompatible materials.[6]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Dispose of the contents and container at an approved waste disposal plant.[5][7]

6. Documentation:

  • Maintain detailed records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Disposal Workflow for this compound A Start: Material to be Disposed B Is the material unused 1-Ethyl-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde? A->B C Is the material contaminated with the compound (e.g., glassware, PPE, spill debris)? B->C No D Treat as Hazardous Waste B->D Yes C->D Yes H End: Proper Disposal Complete C->H No E Collect in a labeled, sealed, compatible waste container. D->E I Decontaminate Labware: 1. Initial rinse with solvent (collect as hazardous). 2. Subsequent rinses (consult local regulations). D->I F Store in a designated satellite accumulation area. E->F G Arrange for disposal via institutional EHS or licensed contractor. F->G G->H

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemicals is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 18870-74-1). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with this chemical is GHS07, and the signal word is "Warning". To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times to prevent eye contact.
Hand Protection Chemical-resistant glovesNitrile or other suitable gloves should be worn.
Body Protection Laboratory CoatA standard lab coat is required to prevent skin contact.
Respiratory Protection Use in a well-ventilated areaAll handling should be performed in a chemical fume hood.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area, preferably a chemical fume hood, must be clean and free of incompatible materials such as strong oxidizing agents.

  • Weighing and Transfer: When weighing or transferring the compound, which may be a powder, avoid creating dust.[1] Use appropriate tools and techniques to minimize aerosolization.

  • During Operation: Avoid all direct contact with the skin and eyes.[1] Do not breathe in any dust or vapors. Should any accidental contact occur, follow the first-aid measures outlined in the table below.

  • Post-Operation: After handling, thoroughly wash hands and any exposed skin.[1] Clean the work area and any equipment used.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
If Swallowed Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
In Case of Skin Contact Wash off with soap and plenty of water. If skin irritation persists, consult a physician.[1][2]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][3]

Disposal Plan:

  • Waste Identification: All unused this compound, contaminated materials (e.g., gloves, weighing paper), and empty containers are to be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow and Safety Protocol

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Pre-Operational Phase cluster_op Operational Phase cluster_post Post-Operational Phase cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials op_handle Handle Chemical: - Weighing - Transfer - Reaction prep_materials->op_handle Begin Experiment op_monitor Monitor for Spills or Exposure op_handle->op_monitor post_decon Decontaminate Work Area and Equipment op_handle->post_decon Experiment Complete op_monitor->op_handle emergency Follow First-Aid Procedures op_monitor->emergency Spill or Exposure Occurs post_waste Segregate and Contain Hazardous Waste post_decon->post_waste post_ppe Properly Remove and Dispose of PPE post_waste->post_ppe disp_label Label Hazardous Waste Container post_waste->disp_label post_wash Wash Hands Thoroughly post_ppe->post_wash disp_store Store in Designated Accumulation Area disp_label->disp_store disp_pickup Arrange for Professional Waste Pickup disp_store->disp_pickup emergency_notify Notify Supervisor and Safety Officer emergency->emergency_notify

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.